molecular formula C12H18N2O2 B051252 3-(2-Morpholin-4-ylethoxy)aniline CAS No. 112677-72-2

3-(2-Morpholin-4-ylethoxy)aniline

Cat. No.: B051252
CAS No.: 112677-72-2
M. Wt: 222.28 g/mol
InChI Key: KFOWCFUJSYGZMB-UHFFFAOYSA-N
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Description

3-(2-Morpholin-4-ylethoxy)aniline is a chemical intermediate of interest in medicinal chemistry and drug discovery research. Its structure incorporates both a morpholinoethoxy chain and an aniline group, features commonly found in bioactive molecules. For instance, compounds with the 2-(morpholin-4-yl)ethoxy moiety have been investigated as potential agents in photodynamic therapy for cancer and as sigma-1 receptor antagonists for the treatment of neuropathic pain . Furthermore, similar morpholine-containing compounds serve as key scaffolds whose metabolism, such as oxidation mediated by enzymes like CYP3A4, is a critical area of pharmacological study . As a building block, this compound can be used in the synthesis of more complex molecules for pharmaceutical development and biological screening. Researchers can employ it to develop novel chemical entities targeting a range of therapeutic areas. This product is intended for research purposes in a laboratory setting and is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and adhere to all safe handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-morpholin-4-ylethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c13-11-2-1-3-12(10-11)16-9-6-14-4-7-15-8-5-14/h1-3,10H,4-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOWCFUJSYGZMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424560
Record name 3-(2-morpholin-4-ylethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112677-72-2
Record name 3-(2-morpholin-4-ylethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(2-Morpholin-4-ylethoxy)aniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-(2-Morpholin-4-ylethoxy)aniline: Synthesis, Properties, and Applications in Kinase Inhibitor Scaffolding

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in contemporary drug discovery. The document details its fundamental molecular and physicochemical properties. A robust, two-step synthesis protocol is presented, beginning with the etherification of 3-nitrophenol followed by the catalytic reduction of the nitro group. The rationale behind this synthetic strategy is discussed, emphasizing reaction control and yield optimization. Furthermore, this guide explores the compound's primary application as a versatile building block in the development of kinase inhibitors, a critical class of therapeutics in oncology and immunology. Safety protocols and handling procedures are also outlined. This document is intended for researchers, medicinal chemists, and professionals in drug development who require a technical understanding of this valuable scaffold.

Introduction: A Scaffold of Pharmaceutical Significance

In the landscape of medicinal chemistry, certain molecular motifs consistently emerge in successful therapeutic agents due to their favorable influence on pharmacokinetic and pharmacodynamic properties. This compound is a prime example of a molecule that combines two such privileged structures: the aniline ring and the morpholine heterocycle.

  • The Aniline Moiety: As a substituted benzenamine, the aniline core provides a versatile platform for further chemical modification. The amino group is a key synthetic handle, readily participating in amide bond formation, reductive amination, and diazotization reactions, allowing for its elaboration into more complex molecular architectures. It often serves as a crucial hydrogen bond donor or acceptor, enabling potent interactions with biological targets.[1]

  • The Morpholine Moiety: The morpholine ring is frequently incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and fine-tune physicochemical properties.[2] Its tertiary amine provides a basic center, which can be critical for salt formation and bioavailability, while the ether oxygen can act as a hydrogen bond acceptor. This heterocycle is a component of numerous approved drugs, including the antibiotic Linezolid and the anticoagulant Rivaroxaban.

The combination of these two groups via a flexible ethoxy linker makes this compound a compound of significant interest, particularly as an intermediate for creating libraries of potential kinase inhibitors.[3][4] This guide will detail the practical synthesis and utility of this important molecule.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is foundational to its application in research and development. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₁₈N₂O₂[5]
Molecular Weight 222.29 g/mol
CAS Number 112677-72-2[2][5]
Appearance Yellow to Brown Solid
Purity (Typical) >95%[6]
Storage Temperature 2-8 °C
Synonyms 3-(2-Morpholin-4-yl-ethoxy)-phenylamine, 3-[2-(4-morpholinyl)ethoxy]aniline[2]
InChI Key KFOWCFUJSYGZMB-UHFFFAOYSA-N

Synthesis Methodology

The synthesis of this compound is most logically and efficiently achieved through a two-step process. This strategy involves the initial formation of the ether linkage using a nitro-substituted precursor, followed by the reduction of the nitro group to the desired primary amine.

Rationale for the Synthetic Route

The choice to begin with 3-nitrophenol instead of 3-aminophenol is a critical aspect of this synthetic design. The primary amine of 3-aminophenol is nucleophilic and would compete with the hydroxyl group in the etherification step, leading to undesired N-alkylation side products. By using 3-nitrophenol, the nitro group acts as a stable, non-nucleophilic precursor to the amine, ensuring that the alkylation occurs exclusively at the phenolic oxygen. The subsequent reduction of the nitro group is a high-yielding and clean transformation, making this a robust and reliable synthetic pathway.

Synthesis Workflow Diagram

The overall two-step synthesis is depicted in the following workflow diagram.

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Nitro Group Reduction A 3-Nitrophenol C Base (e.g., K₂CO₃) Solvent (e.g., DMF) A->C B 4-(2-Chloroethyl)morpholine B->C D 4-(2-(3-Nitrophenoxy)ethyl)morpholine C->D Heat E Catalyst (e.g., Pd/C) H₂ Gas Solvent (e.g., Ethanol) D->E Intermediate F This compound E->F

Caption: A two-step workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(2-(3-Nitrophenoxy)ethyl)morpholine

This step employs a standard Williamson ether synthesis reaction.

  • Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-nitrophenol (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), and dimethylformamide (DMF) as the solvent.

  • Addition of Alkylating Agent: Add 4-(2-chloroethyl)morpholine hydrochloride (1.1 eq.) to the stirring mixture. The use of the hydrochloride salt is common; the base (K₂CO₃) will neutralize it in situ.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. The product may precipitate as a solid or can be extracted with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the pure nitro-intermediate.

Step 2: Synthesis of this compound

This step involves the catalytic hydrogenation of the nitro group.

  • Setup: In a hydrogenation vessel, dissolve the intermediate from Step 1, 4-(2-(3-nitrophenoxy)ethyl)morpholine, in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution (typically 5-10% by weight).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50 psi) and stir vigorously at room temperature. The reaction is typically exothermic.

  • Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. This can also be checked by TLC for the disappearance of the starting material.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the final product, this compound, which can be further purified if necessary.

Application in Drug Discovery: A Kinase Inhibitor Building Block

The primary value of this compound in drug development lies in its utility as a scaffold for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[4]

The aniline nitrogen of the molecule provides a convenient attachment point to connect to a core heterocyclic scaffold (such as a quinazoline, pyrrolopyrimidine, or indolin-2-one) that binds within the ATP-binding pocket of a target kinase.[1][4] The morpholinoethoxy "tail" then projects out of this pocket, where it can form favorable interactions with the solvent or the surface of the enzyme, often significantly improving the compound's solubility, cell permeability, and overall drug-like properties.

Kinase_Inhibitor_Scaffold cluster_components Components for Synthesis cluster_reaction Synthetic Coupling cluster_product Final Compound Intermediate This compound (Solubility/PK Tail) Reaction Nucleophilic Aromatic Substitution (SNAr) Intermediate->Reaction Core Heterocyclic Core (e.g., Chloro-quinazoline) (Hinge-Binding Scaffold) Core->Reaction KinaseInhibitor Kinase Inhibitor Candidate Reaction->KinaseInhibitor Target Kinase ATP Pocket KinaseInhibitor->Target Binds to

Caption: Role of the title compound as a key intermediate in kinase inhibitor synthesis.

This modular approach is a cornerstone of modern medicinal chemistry. For example, numerous inhibitors of Phosphatidylinositol 3-kinase (PI3K) and Vascular Endothelial Growth Factor Receptor (VEGFR) feature similar morpholine-containing side chains.[3][4] By synthesizing a library of heterocyclic cores and coupling them with this compound, researchers can rapidly generate a diverse set of novel molecules for screening against a panel of kinases to identify new therapeutic leads.

Safety and Handling

As a substituted aniline, this compound requires careful handling in a laboratory setting. Aniline and its derivatives can be toxic and may be absorbed through the skin.[2]

  • Hazard Statements: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8 °C.

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. Its synthesis is straightforward and high-yielding, and its structure provides a powerful combination of a versatile synthetic handle (the aniline) and a valuable pharmacokinetic modulator (the morpholinoethoxy group). For research teams focused on the development of novel kinase inhibitors and other targeted therapies, this compound represents a critical intermediate for generating new chemical entities with enhanced drug-like properties.

References

  • National Center for Biotechnology Information. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6484711, 4-(2-Morpholinoethoxy)aniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN103360269B - Preparation method of 3-chloro-2-aminophenol.
  • Google Patents. (n.d.). US3151112A - Process for the preparation of morpholines.
  • Google Patents. (n.d.). US4739051A - Preparation of morpholine.
  • Google Patents. (n.d.). WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
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  • Google Patents. (n.d.). CN112939893A - Synthesis method of 4-(4-aminophenyl)-3-morpholinone.
  • Trivedi, P. B., et al. (2014). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Vlahos, C. J., et al. (1994). A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002). The Journal of Biological Chemistry. Retrieved from [Link]

  • Yang, T. H., et al. (n.d.). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents.
  • Lee, H. Y., et al. (2015). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PLOS ONE. Retrieved from [Link]

  • European Patent Office. (2015). Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Patent 2894154. Retrieved from [Link]

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From Indigo Dreams to Industrial Reality: A Technical History of Aniline and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide charts the remarkable journey of aniline and its derivatives, from their serendipitous discovery in the early 19th century to their foundational role in the modern chemical industry. We will dissect the pivotal moments of discovery, explore the innovative synthetic methodologies that unlocked their potential, and trace their evolution from vibrant dyes to life-saving pharmaceuticals. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the scientific underpinnings and historical context of this crucial class of organic compounds.

The Dawn of an Era: The Multifaceted Discovery of Aniline

The story of aniline is not one of a single, definitive discovery, but rather a convergence of independent observations by several pioneering chemists. This period was characterized by the destructive distillation of natural products, a brute-force yet effective method for isolating novel organic compounds.

In 1826, the German chemist Otto Unverdorben first isolated a compound from the destructive distillation of indigo, which he named Crystallin.[1][2] A few years later, in 1834, Friedlieb Ferdinand Runge , a German analytical chemist, isolated a substance from coal tar that produced a beautiful blue color upon treatment with chloride of lime.[1][2][3][4] He named this substance kyanol (from the Greek word for blue, kyanos).[1][2][3] Runge's work was significant as it was the first to identify a coal tar derivative that could produce a vibrant color, hinting at the vast potential lying dormant in this industrial waste product.[3][5]

The third independent discovery came in 1840 when Carl Julius Fritzsche , a Russian chemist, treated indigo with caustic potash and obtained an oily substance he named aniline, derived from the Sanskrit word for the indigo plant, 'anil'.[1][2] It was the brilliant German chemist August Wilhelm von Hofmann who, in 1843, meticulously demonstrated that Crystallin, kyanol, and aniline were, in fact, the very same compound.[2][3][6] This unification was a critical step in establishing the chemical identity of what we now know as aniline.

The timeline of these early discoveries is summarized below:

YearScientistSource MaterialName Given to Aniline
1826Otto UnverdorbenIndigoCrystallin
1834Friedlieb Ferdinand RungeCoal TarKyanol
1840Carl Julius FritzscheIndigoAniline
1842Nikolay Nikolaevich ZininNitrobenzeneBenzidam
1843August Wilhelm von Hofmann-Unified as Aniline

A Serendipitous Splash of Purple: William Henry Perkin and the Birth of the Synthetic Dye Industry

The transition of aniline from a laboratory curiosity to an industrial powerhouse was the result of a fortuitous accident in the laboratory of a teenage chemist. In 1856, the 18-year-old William Henry Perkin , a student of Hofmann at the Royal College of Chemistry in London, was attempting to synthesize the anti-malarial drug quinine.[8][9] His ambitious project, undertaken in his home laboratory, involved the oxidation of aniline. Instead of the colorless quinine, Perkin's experiment yielded a black, sticky precipitate.

Driven by scientific curiosity, Perkin investigated this seemingly failed reaction. Upon cleaning the flask with alcohol, he observed a brilliant purple solution. He had inadvertently created the world's first synthetic dye.[10] Realizing the commercial potential of his discovery, Perkin patented his process on August 26, 1856, and named the dye mauveine , from the French word for the mallow flower.[10][11][12]

Experimental Workflow: Perkin's Synthesis of Mauveine

Perkin's original synthesis, while groundbreaking, was inefficient by modern standards. The crude aniline available at the time, derived from coal tar, was a mixture of aniline, toluidine, and other impurities. This impurity was, serendipitously, crucial for the formation of mauveine.

Perkin_Mauveine_Synthesis Aniline_Toluidine Aniline + Toluidine (from Coal Tar) Reaction Oxidation Reaction Aniline_Toluidine->Reaction Potassium_Dichromate Potassium Dichromate (Oxidizing Agent) Potassium_Dichromate->Reaction Sulfuric_Acid Sulfuric Acid Sulfuric_Acid->Reaction Black_Precipitate Black Precipitate (Crude Product) Reaction->Black_Precipitate Ethanol_Extraction Extraction with Ethanol Black_Precipitate->Ethanol_Extraction Mauveine Mauveine (Aniline Purple) Ethanol_Extraction->Mauveine

Caption: A simplified workflow of Perkin's synthesis of mauveine.

Perkin's entrepreneurial spirit was as remarkable as his scientific acumen. He established a factory to produce mauveine on an industrial scale, overcoming significant challenges in sourcing and purifying the necessary reagents.[11] The success of "Perkin's Purple" ignited a chemical revolution, leading to the rapid development of a wide array of synthetic dyes derived from aniline and other coal tar components.[8] This not only transformed the textile industry but also laid the groundwork for the modern chemical and pharmaceutical industries.[10]

The Aniline Rainbow: Expansion of the Synthetic Dye Palette

Perkin's discovery opened the floodgates for chemists across Europe to explore the dye-producing potential of aniline. Hofmann himself, who had initially been critical of Perkin's departure from pure research, went on to make significant contributions to the field.[8] In 1858, he synthesized rosaniline , a vibrant magenta dye.[13] He further demonstrated that introducing different alkyl groups into the rosaniline molecule could produce a range of purple and violet hues, which became known as "Hofmann's violets".[13]

The burgeoning synthetic dye industry, initially centered in Britain, soon found its most fertile ground in Germany, where companies like BASF (Badische Anilin- und Sodafabrik) were founded, capitalizing on the vast potential of aniline chemistry.[3]

Beyond Color: The Emergence of Aniline Derivatives in Medicine

The impact of aniline derivatives extended far beyond the realm of fashion and textiles. The selective staining of bacteria with aniline dyes for microscopic observation gave the German physician and scientist Paul Ehrlich a groundbreaking idea. He reasoned that if a dye could selectively bind to a microorganism, it might be possible to attach a toxic substance to the dye to selectively kill the pathogen. This "magic bullet" concept led to the development of Salvarsan in 1909, an arsenic-containing aniline derivative that was the first effective treatment for syphilis.[3]

The Sulfa Drug Revolution

The quest for new antibacterial agents based on aniline dyes continued. In the 1930s, at the Bayer laboratories in Germany, chemists Josef Klarer and Fritz Mietzsch synthesized an aniline derivative called sulfamidochrysoidine.[3] The subsequent research by Gerhard Domagk demonstrated its remarkable antibacterial activity in mice.[3] This compound, marketed as Prontosil , became the first commercially available antibiotic.

Later research at the Pasteur Institute in Paris revealed that Prontosil was a prodrug, breaking down in the body to release the active antibacterial agent, sulfanilamide .[3] This discovery opened the door to the synthesis of a vast number of "sulfa drugs," which were instrumental in treating bacterial infections before the widespread availability of penicillin.

From Aniline to Pain Relief: The Story of Acetanilide

The medicinal applications of aniline derivatives also extended to analgesics and antipyretics. In 1886, acetanilide was introduced as a fever-reducing and pain-relieving medication.[14] However, its use was later curtailed due to its toxicity.

It was discovered in 1948 that acetanilide is metabolized in the body to paracetamol (acetaminophen), and that this metabolite is responsible for its analgesic and antipyretic effects, but with significantly lower toxicity.[14] This led to the gradual replacement of acetanilide with paracetamol, which remains one of the most widely used over-the-counter pain relievers today.

The synthesis of acetanilide from aniline is a classic example of N-acetylation and is a common laboratory experiment.

Principle: Aniline is acetylated using acetic anhydride. Since aniline is not readily soluble in water, it is first dissolved in hydrochloric acid to form anilinium chloride.

Step-by-Step Methodology:

  • Dissolution of Aniline: In a flask, dissolve a measured amount of aniline in dilute hydrochloric acid.[15][16]

  • Addition of Acetylating Agent: To the aniline hydrochloride solution, add acetic anhydride.[15]

  • Buffering: Add a solution of sodium acetate. This acts as a buffer to neutralize the newly formed acetic acid, driving the reaction to completion.

  • Crystallization: Cool the reaction mixture in an ice bath to induce the crystallization of acetanilide.

  • Isolation and Purification: Collect the crude acetanilide crystals by filtration and purify them by recrystallization from hot water.

Acetanilide_Synthesis Aniline Aniline Anilinium_Chloride Anilinium Chloride Solution Aniline->Anilinium_Chloride HCl Hydrochloric Acid HCl->Anilinium_Chloride Reaction N-Acetylation Anilinium_Chloride->Reaction Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction Crude_Acetanilide Crude Acetanilide (Precipitate) Reaction->Crude_Acetanilide Sodium_Acetate Sodium Acetate Solution Sodium_Acetate->Reaction Recrystallization Recrystallization (from hot water) Crude_Acetanilide->Recrystallization Pure_Acetanilide Pure Acetanilide (Crystals) Recrystallization->Pure_Acetanilide

Caption: The synthetic pathway for the preparation of acetanilide from aniline.

Conclusion: The Enduring Legacy of Aniline

The discovery and development of aniline and its derivatives represent a paradigm shift in the history of chemistry. From the initial, fragmented discoveries of the 19th century to the global industries they underpin today, the journey of these compounds is a testament to the power of scientific inquiry and the unexpected fruits of serendipity. The vibrant colors that first brought aniline to prominence have been complemented by a vast spectrum of applications, from life-saving drugs to high-performance polymers. The story of aniline is a compelling narrative of how a single molecule, once hidden in the byproducts of industrial processes, can reshape the world.

References

  • Johnston, W. T. (2008). The discovery of aniline and the origin of the term "aniline dye". Biotechnology & Histochemistry, 83(2), 83-87. [Link]

  • Science Museum. (2017, August 25). William Henry Perkin and the world's first synthetic dye. [Link]

  • Schwarcz, J. (2024, August 2). From Black Goo to Blue Dye and Beyond — the Fascinating History of Aniline. McGill University Office for Science and Society. [Link]

  • TRC Leiden. (2017, May 10). Aniline. [Link]

  • Science Museum. (2019, April 9). The colourful chemistry of artificial dyes. [Link]

  • The Dreamstress. (2013, September 19). Terminology: What are aniline dyes? (or, the history of mauve and mauveine). [Link]

  • Wikipedia. (n.d.). Aniline. [Link]

  • Britannica. (2025, December 5). Aniline. [Link]

  • PubMed. (2008). The discovery of aniline and the origin of the term "aniline dye". Biotechnology & Histochemistry. [Link]

  • Wikipedia. (n.d.). August Wilhelm von Hofmann. [Link]

  • Wikipedia. (n.d.). Friedlieb Ferdinand Runge. [Link]

  • ResearchGate. (2020, March 3). the Eminent Russian Chemist-Organic, Discoverer of the Method of Receiving Aniline by Nitrobenzene Reduction [Nikolai Nikolaevich Zinin (1812-1880)]. [Link]

  • University of Basrah. (n.d.). Synthesis of Acetanilide. [Link] (Note: A direct deep link was not available, the reference points to the university's general domain where such materials might be hosted).

  • Chemistry LibreTexts. (2019, September 3). 22.10: Sulfa Drugs - a closer look. [Link]

  • BYJU'S. (n.d.). Preparation of Acetanilide. [Link]

  • Slideshare. (n.d.). Acetanilide synthesis. [Link]

  • ResearchGate. (2022, August 10). Sir William Henry Perkin: The man and his 'Mauve'. [Link]

  • RankRed. (2019, June 25). Friedlieb Ferdinand Runge: A Revolutionary Chemist Who Identified Caffeine. [Link]

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Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 3-(2-Morpholin-4-ylethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Morpholin-4-ylethoxy)aniline is a synthetic organic compound whose biological activity and mechanism of action remain largely uncharacterized. Its structure, featuring a terminal aniline ring connected via a flexible ethoxy linker to a morpholine moiety, presents a compelling scaffold for interaction with various biological targets. The aniline group offers hydrogen bonding capabilities and aromatic interactions, while the morpholine ring, a well-recognized "privileged structure" in medicinal chemistry, is known to improve pharmacokinetic properties and can be crucial for target engagement.[1] This guide puts forth two primary, structurally-informed hypotheses regarding its mechanism of action and provides a comprehensive, in-depth framework of experimental protocols and workflows designed to rigorously test these hypotheses. This document is intended to serve as a strategic manual for research teams embarking on the characterization of this and structurally related novel chemical entities.

Introduction and Structural Rationale

The quest to identify and characterize novel small molecules with therapeutic potential is a cornerstone of modern drug discovery. This compound (Figure 1) emerges as a molecule of interest due to its composite structure, which brings together two pharmacologically significant motifs.

  • The Aniline Moiety: Aniline and its derivatives are foundational components in a wide array of pharmaceuticals, contributing to analgesic, antimicrobial, and anticancer activities.[2][3] Their ability to act as hydrogen bond donors and participate in π-stacking interactions makes them versatile pharmacophores.

  • The Morpholine Ring: The morpholine heterocycle is frequently incorporated into drug candidates to enhance solubility, metabolic stability, and target affinity.[4] It is a key feature in numerous approved drugs, including kinase inhibitors and central nervous system agents.[5]

The combination of these groups in this compound suggests the potential for a nuanced interaction with biological systems. The lack of existing data necessitates a hypothesis-driven approach to uncover its functional role.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Core Mechanistic Hypotheses

Based on a thorough analysis of the compound's pharmacophores and the known biological activities of structurally related molecules, we propose two primary hypotheses for its mechanism of action.

Hypothesis 1: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The morpholine moiety is a hallmark of numerous potent kinase inhibitors, particularly those targeting the phosphatidylinositol 3-kinase (PI3K) family.[6][7] The oxygen atom of the morpholine ring can act as a critical hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase's ATP-binding pocket.[8] The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in cancer.[9] We hypothesize that this compound functions as an ATP-competitive inhibitor of one or more kinases within this critical signaling cascade.

Hypothesis 2: Modulation of a G-Protein Coupled Receptor (GPCR)

G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant percentage of all approved drugs.[10] Both aniline and morpholine motifs are found in various GPCR ligands.[4][11] The structural flexibility and presence of both hydrogen bond donor (aniline amine) and acceptor (morpholine oxygen and nitrogen) sites in this compound make it a plausible candidate for binding to the transmembrane helices or extracellular loops of a GPCR, thereby acting as an agonist, antagonist, or allosteric modulator.[12][13]

Experimental Workflows for Hypothesis Validation

A tiered, systematic approach is essential to efficiently and rigorously investigate these hypotheses. The following experimental workflows are designed to first broadly screen for activity and then to progressively hone in on the specific molecular target and mechanism.

Workflow for Hypothesis 1: Kinase Inhibition

This workflow aims to determine if this compound exhibits kinase inhibitory activity, with a focus on the PI3K/Akt/mTOR pathway.

Diagram 1: Experimental Workflow for Kinase Inhibition Hypothesis

G A Tier 1: Phenotypic Screening (Cell Viability & Proliferation Assays) B Tier 2: Pathway Activity Profiling (Western Blot for p-Akt, p-S6K, etc.) A->B Active? C Tier 3: Broad Kinase Profiling (In vitro Kinome Scan - e.g., 400+ kinases) B->C Pathway Inhibition? D Tier 4: Target Validation & Characterization (IC50 Determination, Cellular Thermal Shift Assay, Enzymatic Assays) C->D Specific Hits? E Tier 5: Downstream Functional Analysis (Cell Cycle Analysis, Apoptosis Assays) D->E Target Confirmed?

Caption: Tiered workflow to investigate kinase inhibitor activity.

Workflow for Hypothesis 2: GPCR Modulation

This workflow is designed to ascertain if the compound interacts with GPCRs and to identify the specific receptor and signaling pathway involved.

Diagram 2: Experimental Workflow for GPCR Modulation Hypothesis

G A Tier 1: Global Second Messenger Assays (cAMP & Ca2+ Flux Assays) B Tier 2: Broad GPCR Panel Screening (Receptor Binding or Functional Assays) A->B Activity? C Tier 3: Hit Deconvolution & Validation (Dose-Response on Specific Receptor) B->C Specific Hits? D Tier 4: Mechanism of Action Studies (Agonist vs. Antagonist, G-protein vs. β-arrestin Bias) C->D Hit Confirmed? E Tier 5: In-Cell Target Engagement (NanoBRET or equivalent) D->E Mechanism Defined?

Caption: Tiered workflow to investigate GPCR modulator activity.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key experiments outlined in the workflows.

Tier 1 (Kinase): Cell Viability Assay

Objective: To determine the effect of this compound on the viability of cancer cell lines known to be dependent on the PI3K/Akt/mTOR pathway (e.g., MCF-7, PC-3, A549).

Protocol:

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 1 nM to 100 µM. Replace the medium in the cell plates with the medium containing the compound or vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Viability Assessment: Add a resazurin-based reagent (e.g., PrestoBlue™) to each well and incubate for 1-2 hours.

  • Data Acquisition: Measure the fluorescence (Ex/Em ~560/590 nm) using a plate reader.

  • Data Analysis: Normalize the fluorescence readings to the vehicle control and plot the percentage of viability against the log of the compound concentration. Calculate the GI50 (concentration for 50% growth inhibition) using non-linear regression.

Tier 2 (Kinase): Western Blot for Pathway Activity

Objective: To assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following treatment with the compound.

Protocol:

  • Cell Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at concentrations around its GI50 for 2-4 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6K (Thr389), and total S6K overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Tier 3 (Kinase): In Vitro Kinome Scan

Objective: To broadly screen this compound against a large panel of recombinant kinases to identify potential direct targets.

Protocol: This is typically performed as a service by specialized contract research organizations (e.g., Eurofins DiscoverX, Promega).

  • Compound Submission: Provide the compound at a specified concentration (e.g., 10 µM).

  • Assay Principle: The service will utilize an active site-directed competition binding assay (e.g., KINOMEscan™) or an enzymatic activity assay across a panel of hundreds of kinases.

  • Data Output: The results are typically provided as a percentage of inhibition or percentage of control. Hits are identified as kinases that are significantly inhibited by the compound.

Parameter Description Example Service Provider
Assay Type Active site-directed competition bindingEurofins DiscoverX (KINOMEscan™)
Number of Kinases >450Eurofins DiscoverX
Compound Conc. 1-10 µMVaries by provider
Primary Output % Inhibition or % of ControlVaries by provider
Tier 1 (GPCR): cAMP and Calcium Flux Assays

Objective: To screen for global effects on GPCR signaling by measuring changes in the second messengers cAMP and intracellular calcium.

Protocol (cAMP Assay):

  • Cell Line: Use a cell line endogenously expressing a panel of GPCRs or a commercially available reporter cell line (e.g., HEK293).

  • Compound Treatment: Treat cells with this compound in the presence of a phosphodiesterase inhibitor like IBMX for 30 minutes. Include a known GPCR agonist (e.g., isoproterenol for β-adrenergic receptors) as a positive control.

  • Detection: Lyse the cells and measure cAMP levels using a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

Protocol (Calcium Flux Assay):

  • Cell Loading: Plate cells in a 96-well plate and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour.

  • Signal Detection: Use a fluorescence imaging plate reader (e.g., FLIPR) to measure baseline fluorescence.

  • Compound Addition: Add this compound and continuously monitor the fluorescence signal for several minutes to detect any transient increase in intracellular calcium.

Concluding Remarks and Future Directions

The elucidation of the mechanism of action for a novel compound like this compound is a complex but tractable challenge. The hypothesis-driven workflows detailed in this guide provide a robust and logical progression from broad phenotypic screening to specific target validation. Successful identification of a primary molecular target, be it a kinase or a GPCR, will open avenues for lead optimization, structure-activity relationship (SAR) studies, and the potential development of a novel therapeutic agent. The key to success lies in the rigorous execution of these well-designed experiments and the careful interpretation of the resulting data within the framework of the proposed mechanistic hypotheses.

References

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A Theoretical Deep Dive into 3-(2-Morpholin-4-ylethoxy)aniline: A Keystone for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive theoretical framework for the study of 3-(2-Morpholin-4-ylethoxy)aniline, a molecule of significant interest in medicinal chemistry and materials science. By leveraging advanced computational methodologies, we can unlock a deeper understanding of its structural, electronic, and spectroscopic properties, thereby accelerating its potential application in novel drug development and functional material design. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to apply theoretical chemistry to predict and understand molecular behavior.

Introduction: The Significance of this compound

This compound, with the chemical formula C12H18N2O2, is a fascinating molecule that synergistically combines the structural features of aniline and morpholine through an ethoxy bridge.[1] The aniline moiety is a well-established pharmacophore present in a wide array of bioactive compounds, while the morpholine ring is known to enhance solubility and metabolic stability, making it a valuable component in drug design.[1][2] The unique arrangement of these functional groups in this compound suggests a high potential for diverse biological activities, warranting a thorough investigation of its intrinsic molecular properties.

Theoretical studies, particularly those employing Density Functional Theory (DFT), offer a powerful, non-invasive approach to elucidate the intricate details of molecular systems.[3][4] By modeling the behavior of this compound at the quantum mechanical level, we can predict its three-dimensional structure, electronic charge distribution, and spectroscopic signatures. This knowledge is invaluable for understanding its reactivity, intermolecular interactions, and potential as a drug candidate.

Computational Methodology: A Validated Approach

The theoretical investigation of this compound would be conducted using a robust and widely accepted computational chemistry workflow. The primary method of choice is Density Functional Theory (DFT), which provides a good balance between accuracy and computational cost for molecules of this size.[3][4]

Geometry Optimization

The first and most crucial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms.

Protocol:

  • Initial Structure Generation: The 2D structure of this compound is drawn using a molecular editor and converted to a 3D structure.

  • Computational Method: The geometry optimization is performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[4] This functional has been shown to provide excellent results for the geometries of organic molecules.

  • Basis Set: The 6-311++G(d,p) basis set is employed. The inclusion of diffuse functions (++) is important for accurately describing the lone pairs of electrons on the oxygen and nitrogen atoms, while the polarization functions (d,p) allow for more flexibility in the description of the electron density around the atoms.

  • Convergence Criteria: The optimization is continued until the forces on the atoms are negligible and the energy has converged to a minimum.

G cluster_workflow Geometry Optimization Workflow start Initial 3D Structure dft DFT Calculation (B3LYP/6-311++G(d,p)) start->dft Input convergence Convergence Check dft->convergence Output convergence->dft No optimized Optimized Geometry convergence->optimized Yes G lumo LUMO (Lowest Unoccupied Molecular Orbital) Energy (eV) gap HOMO-LUMO Gap (Reactivity Indicator) lumo->gap homo HOMO (Highest Occupied Molecular Orbital) Energy (eV) gap->homo

Caption: Frontier Molecular Orbitals.

Molecular Electrostatic Potential

The MEP map is predicted to show a region of high negative potential (red) around the oxygen and nitrogen atoms of the morpholine ring and the nitrogen atom of the aniline group, indicating these are the primary sites for electrophilic attack. The hydrogen atoms of the aniline's amino group and the aromatic ring are expected to be regions of positive potential (blue), making them susceptible to nucleophilic attack.

Spectroscopic Characterization (Predicted)

Theoretical calculations can also be used to predict the spectroscopic properties of a molecule, which can be invaluable for its experimental identification and characterization.

Vibrational Spectroscopy (FT-IR)

The calculated vibrational frequencies can be correlated with the experimental FT-IR spectrum. Key predicted vibrational modes would include:

  • N-H stretching (aniline): ~3400-3500 cm⁻¹

  • C-H stretching (aromatic): ~3000-3100 cm⁻¹

  • C-H stretching (aliphatic): ~2800-3000 cm⁻¹

  • C-O stretching (ether): ~1200-1250 cm⁻¹

  • C-N stretching (aniline): ~1300-1350 cm⁻¹

  • C-N stretching (morpholine): ~1100-1150 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The predicted NMR spectra would provide a detailed map of the chemical environment of each proton and carbon atom in the molecule, aiding in its structural elucidation.

Applications in Drug Development

The theoretical insights gained from these studies have direct implications for the rational design of new drugs:

  • Structure-Activity Relationship (SAR) Studies: The optimized geometry and electronic properties can be used to build pharmacophore models and understand how the molecule interacts with biological targets.

  • Lead Optimization: By understanding the reactive sites from the MEP analysis, medicinal chemists can modify the molecule to improve its potency, selectivity, and pharmacokinetic properties. [1]* Drug Metabolism Prediction: The electron-rich and electron-poor regions can indicate potential sites of metabolic transformation.

Conclusion

The theoretical study of this compound provides a powerful and cost-effective approach to understanding its fundamental properties. The methodologies outlined in this guide offer a clear pathway for researchers to gain deep insights into the structure, reactivity, and spectroscopic signatures of this promising molecule. The predicted data serves as a valuable starting point for experimental investigations and will undoubtedly accelerate the development of new therapeutic agents and functional materials based on this versatile scaffold.

References

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Foreword: The Imperative of Isomeric Precision in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Isomers of 3-(2-Morpholin-4-ylethoxy)aniline

Audience: Researchers, Scientists, and Drug Development Professionals Core Focus: A comprehensive analysis of the isomers of this compound, detailing their separation, characterization, and the critical importance of isomeric purity in a pharmaceutical context.

In the intricate landscape of medicinal chemistry, the seemingly subtle distinction between isomers can be the determining factor between a breakthrough therapeutic agent and a compound with an undesirable safety profile. The spatial arrangement of atoms dictates molecular interactions, receptor binding affinity, metabolic pathways, and ultimately, the pharmacological and toxicological outcomes. This guide serves as a detailed technical exploration of the isomers of this compound, a molecule featuring structural motifs of interest in drug discovery. As Senior Application Scientists, our goal is not merely to present protocols, but to illuminate the scientific rationale behind them, providing a robust framework for ensuring the isomeric integrity of candidate molecules. This document is structured to empower researchers with both the foundational knowledge and the practical, field-proven methodologies required to navigate the challenges of isomer analysis.

The Isomeric Landscape of (2-Morpholin-4-ylethoxy)aniline

The molecular structure of this compound, with its substituted aniline core, presents a clear case for positional isomerism. The primary isomers of concern are defined by the substitution pattern of the morpholinoethoxy group on the aniline ring: ortho, meta, and para.

The target compound is the meta-isomer (3-substituted). However, synthetic routes may inadvertently yield the ortho (2-substituted) and para (4-substituted) isomers as process-related impurities.[1] It is noteworthy that the parent structure of this compound does not contain any chiral centers, which are carbon atoms attached to four different substituents.[2] Therefore, the primary analytical challenge lies in the separation and identification of these positional isomers, not stereoisomers (enantiomers or diastereomers).

G cluster_main Positional Isomers of (2-Morpholin-4-ylethoxy)aniline cluster_parent Core Structure Isomer_2 ortho-isomer 2-(2-Morpholin-4-ylethoxy)aniline Isomer_3 meta-isomer (Target) This compound Isomer_4 para-isomer 4-(2-Morpholin-4-ylethoxy)aniline Parent Aniline Ring Parent->Isomer_2 ortho (1,2) Parent->Isomer_3 meta (1,3) Parent->Isomer_4 para (1,4)

Caption: Structural relationship of the primary positional isomers.

The Scientific Rationale: Why Isomeric Purity is Non-Negotiable

The differentiation of positional isomers is a critical step in drug development for several fundamental reasons:

  • Differential Pharmacology: The position of the morpholinoethoxy substituent directly influences the molecule's electronic distribution, polarity, and steric profile. These changes can dramatically alter how the molecule interacts with its biological target, leading to significant variations in efficacy and potency among isomers. Morpholine derivatives are known to exhibit a wide array of pharmacological activities, and these effects are often highly structure-dependent.[3][4][5]

  • Distinct Metabolic Fates: The location of the substituent can expose or mask sites for metabolic enzymes (e.g., Cytochrome P450s), leading to different metabolites, clearance rates, and pharmacokinetic profiles for each isomer.

  • Varying Toxicological Profiles: Both aniline and morpholine moieties carry their own toxicological considerations.[6] Aniline derivatives can pose toxicity risks, while morpholine has the potential for in-vivo conversion to the carcinogen N-nitrosomorpholine.[7] It is plausible that one positional isomer could be more susceptible to this N-nitrosation or exhibit a higher intrinsic toxicity than another.

Therefore, a failure to control isomeric purity is a failure to control the safety and efficacy of the final active pharmaceutical ingredient (API).

A Validated Workflow for Isomer Resolution and Identification

A multi-modal analytical approach is essential for the unambiguous separation and characterization of the ortho-, meta-, and para-isomers. The workflow below integrates chromatographic separation with definitive spectroscopic identification.

G start Isomer Mixture hplc Step 1: HPLC Separation Reversed-Phase C18 Column Gradient Elution UV & MS Detection start->hplc:head fractions Collect Isomer Fractions hplc:head->fractions Separated Peaks analysis Step 2: Spectroscopic ID Mass Spectrometry (MS/MS) NMR Spectroscopy (¹H, ¹³C) fractions->analysis:head end Unambiguous Isomer ID analysis:ms->end analysis:nmr->end

Caption: Integrated workflow for isomer separation and identification.

Protocol: High-Performance Liquid Chromatography (HPLC) Separation

Reversed-phase HPLC is the cornerstone for separating these isomers, leveraging subtle differences in their polarity.

Experimental Protocol: RP-HPLC

  • Instrumentation: An HPLC or UPLC system equipped with a quaternary pump, autosampler, column thermostat, photodiode array (PDA) or UV detector, and preferably coupled to a mass spectrometer (LC-MS).

  • Column Selection: A phenyl-hexyl or a standard C18 stationary phase (e.g., 100 x 2.1 mm, 1.8 µm particle size).

    • Expertise & Experience: While C18 is a robust starting point, a phenyl-based column is often an excellent choice for separating aromatic positional isomers. It can provide alternative selectivity through π–π interactions between the stationary phase and the aniline ring of the analytes.[8][9]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (LC-MS Grade)

    • Solvent B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade)

    • Trustworthiness: The use of a volatile acid like formic acid is crucial. It ensures consistent protonation of the basic aniline and morpholine nitrogens, leading to sharp, symmetrical peak shapes and making the method compatible with positive-ion mode mass spectrometry.

  • Gradient Elution Program:

    • Time (min) | %B

    • --- | ---

    • 0.0 | 10

    • 15.0 | 50

    • 17.0 | 95

    • 19.0 | 95

    • 19.1 | 10

    • 22.0 | 10

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C (Maintaining a stable temperature is critical for reproducible retention times).

  • Detection:

    • UV/PDA: Monitor at 254 nm and collect spectra from 200-400 nm to check for peak purity.

    • MS (ESI+): Scan for the protonated molecular ion [M+H]⁺.

Protocol: Spectroscopic Characterization

Following separation, each isomer must be definitively identified.

Mass Spectrometry (MS)

While all isomers will exhibit the same mass, high-resolution MS confirms the elemental composition. Tandem MS (MS/MS) can be invaluable, as the fragmentation patterns may differ slightly due to the substituent's position influencing bond stabilities.[10][11][12] Distinguishing positional isomers by MS alone can be challenging, but it provides crucial confirmation of the molecular weight of the separated peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for distinguishing positional isomers of substituted aromatic rings.[13][14] The chemical shifts and, more importantly, the coupling patterns of the protons on the aniline ring provide a unique fingerprint for each isomer.

Protocol: ¹H NMR Sample Preparation & Analysis

  • Isolate each isomer fraction from the HPLC and thoroughly remove the mobile phase solvents under vacuum.

  • Dissolve the dried residue in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Analyze the aromatic region (typically ~6.5-7.5 ppm) for characteristic splitting patterns.

Data Summary: Expected ¹H NMR Aromatic Patterns

IsomerSubstitutionExpected Aromatic Splitting PatternRationale
ortho- 1,2-disubstitutedFour distinct and complex multiplets.All four aromatic protons are in unique chemical environments and couple with their neighbors.
meta- 1,3-disubstitutedFour distinct signals, potentially appearing as a singlet, a triplet, and two doublets (or variations thereof).The proton between the two substituents has a unique environment, as do the other three protons.
para- 1,4-disubstitutedTwo symmetrical doublets (an AA'BB' system).Due to the molecule's symmetry, there are only two unique proton environments on the ring, each coupling with the other.

This clear difference in the NMR spectrum provides an irrefutable method for assigning the correct structure to each chromatographically separated peak.

Conclusion: A Commitment to Scientific Rigor

The analysis of this compound and its positional isomers exemplifies a core principle of pharmaceutical development: absolute certainty in molecular structure is a prerequisite for safety and efficacy. The integrated workflow presented in this guide, combining high-resolution HPLC for separation and definitive NMR spectroscopy for identification, provides a self-validating system for ensuring isomeric purity. By understanding the "why" behind each experimental choice—from mobile phase additives to the selection of spectroscopic techniques—research teams can confidently control for isomeric impurities, thereby de-risking their development programs and upholding the highest standards of scientific integrity.

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Methodological & Application

Application Notes and Protocols for the Purification of 3-(2-Morpholin-4-ylethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction

3-(2-Morpholin-4-ylethoxy)aniline is a bifunctional organic molecule incorporating an aromatic amine and a morpholine ether moiety.[1] This unique structural combination makes it a valuable building block in medicinal chemistry and materials science, where the morpholine group can enhance pharmacological properties and the aniline core provides a versatile scaffold for further chemical modifications.[1] Ensuring the high purity of this compound is paramount for its successful application in research and development, as impurities can lead to ambiguous experimental results, side reactions, and potential toxicity in drug candidates.

This comprehensive guide provides a detailed exploration of the principles and practical protocols for the purification of this compound. The methodologies described herein are designed to be adaptable and are grounded in the fundamental physicochemical properties of the target molecule.

Understanding the Physicochemical Landscape

A successful purification strategy is predicated on a thorough understanding of the target molecule's properties. Key characteristics of this compound that inform the purification approach are summarized below.

PropertyValue/CharacteristicImplication for Purification
Molecular Formula C₁₂H₁₈N₂O₂Provides the basis for molecular weight calculation.
Molecular Weight 222.29 g/mol Useful for analytical calculations.
Appearance Yellow to Brown SolidThe color can be an initial indicator of purity.
Basicity Contains two basic nitrogen atoms: the aniline nitrogen (weaker base) and the morpholine nitrogen (stronger, aliphatic amine-like).This dual basicity is the cornerstone of the acid-base extraction strategy.
Solubility Expected to be soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, DMF) and chlorinated solvents (e.g., dichloromethane, chloroform). Limited solubility in non-polar solvents (e.g., hexanes, heptane) and water.[2]Guides the selection of solvents for recrystallization and chromatography.
Potential Impurities Starting materials (e.g., 3-aminophenol, 4-(2-chloroethyl)morpholine), over-alkylated byproducts, and degradation products.The purification strategy must be designed to effectively remove these potential contaminants.

Purification Strategy: A Multi-pronged Approach

A robust purification workflow for this compound typically involves a combination of techniques to remove a broad spectrum of impurities. The recommended strategy leverages the compound's basicity and polarity.

Purification_Workflow Crude Crude Product Extraction Acid-Base Extraction Crude->Extraction Primary Purification Chromatography Column Chromatography Extraction->Chromatography For high purity Recrystallization Recrystallization Extraction->Recrystallization Alternative to Chromatography Chromatography->Recrystallization Final Polishing Pure Pure Product Recrystallization->Pure Analysis Purity Analysis (HPLC, NMR) Pure->Analysis

Sources

An Application Note: A Comprehensive Protocol for the NMR Analysis of 3-(2-Morpholin-4-ylethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, field-proven protocol for the Nuclear Magnetic Resonance (NMR) analysis of 3-(2-Morpholin-4-ylethoxy)aniline (CAS: 112677-72-2). This compound is a valuable building block in medicinal chemistry and materials science, characterized by its aniline, ether, and morpholine functionalities.[1] Accurate structural elucidation and purity assessment are critical for its application in research and development. This guide, designed for researchers, scientists, and drug development professionals, outlines a systematic approach from sample preparation to spectral acquisition and interpretation. It emphasizes the rationale behind experimental choices to ensure data of the highest quality and integrity, and includes protocols for ¹H NMR, ¹³C NMR, and common 2D NMR experiments for unambiguous chemical structure verification.

Introduction and Scientific Rationale

This compound incorporates three key pharmacophoric and structural motifs: a primary aromatic amine (aniline), a flexible ether linkage, and a saturated heterocycle (morpholine). This combination of features makes it a versatile intermediate in the synthesis of complex target molecules.[1][2]

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the structural analysis of such organic molecules. It provides precise information about the chemical environment of individual atoms (chemical shift), their connectivity through covalent bonds (J-coupling), and their proximity in space (Nuclear Overhauser Effect).[3] A robust and reproducible NMR protocol is therefore not merely a characterization step but a foundational pillar of quality control, ensuring the identity and purity of the material before its use in further synthetic steps or biological assays.

This document provides a self-validating system for NMR analysis, ensuring that the generated data is both accurate and reliable.

Molecular Structure:

Chemical Structure of this compound

Key Properties:

PropertyValue
CAS Number 112677-72-2
Molecular Formula C₁₂H₁₈N₂O₂
Molecular Weight 222.28 g/mol

Experimental Protocol: From Sample to Spectrum

This section details the complete workflow for acquiring high-quality NMR data. The causality behind each step is explained to empower the researcher to adapt the protocol as needed while maintaining data integrity.

Materials and Equipment

Materials:

  • This compound sample

  • Deuterated NMR solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)

  • Internal Standard (optional): Tetramethylsilane (TMS), often pre-added to commercial deuterated solvents.[4]

  • 5 mm NMR tubes of good quality (e.g., Wilmad, Norell).[5] Do not use scratched or chipped tubes as they can degrade shimming performance.

  • Pasteur pipettes and bulbs

  • Glass wool or a small cotton plug for filtration

  • Vials and microspatula

Equipment:

  • Analytical balance (4-decimal place)

  • Vortex mixer

  • NMR Spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

Workflow for Sample Preparation and Analysis

The following diagram illustrates the logical flow from sample preparation to final data analysis.

G cluster_prep Part A: Sample Preparation cluster_acq Part B: Data Acquisition cluster_analysis Part C: Data Analysis weigh 1. Weigh Sample (10-20 mg for ¹H, 20-50 mg for ¹³C) dissolve 2. Dissolve in Solvent (0.6 mL CDCl₃ or DMSO-d₆) weigh->dissolve vortex 3. Vortex to Homogenize dissolve->vortex filter 4. Filter into NMR Tube (Crucial for good shimming) vortex->filter insert 5. Insert Sample into Spectrometer filter->insert Transfer to NMR Facility lock 6. Lock and Shim insert->lock proton 7. Acquire ¹H Spectrum lock->proton carbon 8. Acquire ¹³C Spectrum proton->carbon two_d 9. Acquire 2D Spectra (COSY, HSQC) (If needed for assignment) carbon->two_d process 10. Process Data (Fourier Transform, Phase/Baseline Correction) two_d->process Export FID assign 11. Peak Picking & Integration process->assign interpret 12. Structural Assignment assign->interpret report 13. Report and Archive interpret->report

Caption: Complete workflow for NMR analysis.
Step-by-Step Sample Preparation Protocol
  • Weighing the Sample:

    • For a standard ¹H NMR spectrum, weigh approximately 10-20 mg of this compound into a clean, dry vial.[6]

    • For a ¹³C NMR spectrum, a higher concentration is recommended to achieve a good signal-to-noise ratio in a reasonable time; aim for 20-50 mg.[7]

    • Rationale: While ¹H NMR is highly sensitive, ¹³C has a much lower natural abundance and gyromagnetic ratio, requiring more sample.[6]

  • Solvent Selection and Dissolution:

    • Add approximately 0.6 mL of a suitable deuterated solvent to the vial.

    • Chloroform-d (CDCl₃): A good first choice for many organic molecules. It is relatively non-polar.

    • DMSO-d₆: Use if the compound has poor solubility in CDCl₃. DMSO-d₆ is highly polar and is excellent for observing exchangeable protons like those in the -NH₂ group, which appear as a sharp, well-defined signal. In CDCl₃, these signals can be very broad or even exchange with trace water.

    • Rationale: Deuterated solvents are used to avoid large, interfering solvent signals in the ¹H NMR spectrum. The spectrometer's lock system uses the deuterium signal to stabilize the magnetic field.[5]

  • Homogenization:

    • Cap the vial and vortex for 30-60 seconds to ensure the sample is fully dissolved and the solution is homogeneous. Inhomogeneous samples lead to poor shimming and broadened spectral lines.[6]

  • Filtration and Transfer:

    • Place a small plug of glass wool into a Pasteur pipette.

    • Transfer the solution from the vial through the filter pipette into the NMR tube.

    • Rationale: This step is critical. It removes any microscopic solid particles (dust, undissolved sample) that severely distort the magnetic field homogeneity, resulting in poor spectral resolution that cannot be corrected by shimming.[5]

NMR Data Acquisition Parameters

The following are standard starting parameters for a 400 MHz spectrometer.

Parameter ¹H NMR ¹³C NMR Rationale
Pulse Program zg30zgpg30Standard one-pulse experiments with a 30° pulse angle to allow for faster relaxation and shorter experiment times.
Spectral Width -2 to 12 ppm-10 to 220 ppmCovers the entire expected chemical shift range for organic molecules.
Acquisition Time ~3-4 seconds~1-2 secondsDetermines digital resolution. Longer is better but increases experiment time.
Relaxation Delay (d1) 2 seconds2 secondsTime allowed for nuclear spins to return to equilibrium before the next pulse.
Number of Scans 8-161024 or more¹H requires few scans due to high sensitivity. ¹³C requires many scans to build up signal.

For 2D NMR (if required):

  • COSY (Correlation Spectroscopy): Use to identify proton-proton (¹H-¹H) spin-spin coupling networks. This is invaluable for tracing the connectivity within the ethoxy chain and the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C). This is the most effective way to assign carbon signals by linking them to their attached, pre-assigned protons.[8]

Data Analysis and Structural Interpretation

Predicted ¹H and ¹³C Chemical Shifts

The following table provides predicted chemical shifts for this compound. These values are estimated based on the analysis of its constituent fragments (aniline, morpholine, and ether linkage) and are intended as a guide for spectral assignment.[3][9] Actual values may vary slightly based on solvent and concentration.

Numbered Structure of this compound

Table of Predicted NMR Data:

Atom(s)Predicted ¹H Shift (ppm), Multiplicity, IntegrationPredicted ¹³C Shift (ppm)Rationale / Notes
H-2 ~6.25, t, 1H102.0Shielded by two strong electron-donating groups (-NH₂, -OR). Appears as a triplet (t) due to coupling with H-4 and H-6.
H-4 ~6.30, dd, 1H107.5Ortho to -NH₂, meta to -OR. Appears as a doublet of doublets (dd).
H-5 ~7.05, t, 1H130.5Meta to both groups, least shielded aromatic proton. Appears as a triplet.
H-6 ~6.35, dd, 1H108.0Ortho to -OR, meta to -NH₂.
-NH₂ 3.5 - 5.0, br s, 2HN/AChemical shift is highly variable. Signal is a broad singlet (br s).
H-7 ~4.10, t, 2H66.5Deshielded by adjacent aromatic ring and oxygen atom.
H-8 ~2.80, t, 2H58.0Adjacent to the morpholine nitrogen.
H-9, H-13 ~3.75, t, 4H67.0Morpholine protons adjacent to oxygen, deshielded.[3][8]
H-10, H-12 ~2.55, t, 4H54.0Morpholine protons adjacent to the substituted nitrogen.[3]
C-1 N/A148.0Aromatic carbon attached to the amine group.
C-3 N/A160.0Aromatic carbon attached to the ether oxygen, most deshielded.
C-11 N/AN/ANitrogen atom.
A Systematic Approach to Spectral Assignment
  • Identify Solvent and TMS: Locate the residual solvent peak (e.g., 7.26 ppm for CDCl₃, 2.50 ppm for DMSO-d₆) and the TMS signal at 0 ppm.

  • Assign Aliphatic Protons:

    • Locate the four distinct triplets in the aliphatic region (2.5 - 4.2 ppm).

    • The two downfield signals (~4.10 and ~3.75 ppm) correspond to protons on carbons next to oxygen (H-7 and H-9/13).

    • The two upfield signals (~2.80 and ~2.55 ppm) correspond to protons on carbons next to nitrogen (H-8 and H-10/12).

    • A COSY spectrum will confirm the H-7/H-8 and H-9/H-10 (and H-12/13) couplings.

  • Assign Aromatic Protons:

    • Analyze the region from 6.0 to 7.5 ppm. Expect four distinct signals with a total integration of 4H.

    • The most upfield signal (~6.25 ppm) is likely H-2, located between the two electron-donating groups.

    • The most downfield signal (~7.05 ppm) is likely H-5.

    • COSY data will reveal the coupling patterns between these protons.

  • Assign Amine Protons: Identify the broad singlet corresponding to the -NH₂ group. Its integration should be 2H.

  • Assign Carbons using HSQC: Use the HSQC spectrum to correlate each proton signal with its attached carbon, allowing for the direct and unambiguous assignment of all protonated carbons. Quaternary carbons (C-1, C-3) will be absent from the HSQC and can be assigned based on expected chemical shifts.

Ensuring Data Trustworthiness and Integrity

A protocol is only as reliable as its validation system.

  • Shimming: The process of optimizing the magnetic field homogeneity is paramount. Automated shimming routines are generally sufficient, but manual adjustment may be required for difficult samples. Poor shimming results in broad, distorted peaks.

  • Purity Assessment: The ¹H NMR spectrum serves as an excellent tool for assessing sample purity. Integrate all signals, including the main compound peaks and any impurity peaks. The relative integration allows for a quantitative estimation of purity. Look for common laboratory contaminants like grease, acetone, or residual synthesis solvents.[10]

  • Line Shape: Paramagnetic impurities can cause significant line broadening.[11] If all signals are unusually broad despite good shimming, it may indicate the presence of paramagnetic metal ions.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the NMR analysis of this compound. By following the detailed steps for sample preparation, data acquisition, and spectral interpretation, researchers can confidently verify the structure and purity of this important chemical intermediate. The emphasis on the rationale behind each step ensures that the protocol is not just a set of instructions, but a tool for generating high-quality, reliable, and reproducible scientific data.

References

  • The Royal Society of Chemistry. (2016). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Available at: [Link]

  • Al-Tamiemi, E. O., & Jasim, S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). Available at: [Link]

  • Katritzky, A. R., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-5. Available at: [Link]

  • ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Available at: [Link]

  • ResearchGate. (n.d.). The 13 C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Available at: [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

  • ResearchGate. (n.d.). Figure S2: 1 H NMR spectrum of the given aniline compound. Available at: [Link]

  • Chemsrc. 4-Aminophenol | CAS#:123-30-8. Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • Hansen, P. E., et al. (1998). Isotopic multiplets in the carbon-13 NMR spectra of aniline derivatives and nucleosides with partially deuterated amino groups: effect of intra- and intermolecular hydrogen bonding. Journal of the American Chemical Society. Available at: [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link]

  • University of Illinois Urbana-Champaign. (2023). Small molecule NMR sample preparation. Available at: [Link]

  • The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for RSC Advances. Available at: [Link]

  • PubChem. 3-Aminophenol. National Center for Biotechnology Information. Available at: [Link]

  • National Institutes of Health. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Available at: [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of guest 3 (p-aminophenol) a in the absence and in the presence of.... Available at: [Link]

  • University College London. Sample Preparation. Faculty of Mathematical & Physical Sciences. Available at: [Link]

  • The Royal Society of Chemistry. (2020). S1 Supplementary Information Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle. Available at: [Link]

  • University College London. Chemical shifts. Available at: [Link]

  • PubChem. 4-(2-Morpholinoethoxy)aniline. National Center for Biotechnology Information. Available at: [Link]

  • RSC Publishing. (n.d.). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Available at: [Link]

Sources

HPLC method development for 3-(2-Morpholin-4-ylethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Development and Validation of a Stability-Indicating HPLC Method for 3-(2-Morpholin-4-ylethoxy)aniline

Abstract

This document provides a comprehensive guide to developing a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound. The strategy detailed herein is grounded in the physicochemical properties of the analyte and follows a systematic approach from initial screening to full validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. This application note is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction and Methodological Rationale

This compound is a chemical intermediate featuring a substituted aniline core, a morpholine moiety, and an ether linkage.[1] The accurate quantification of this compound is critical for ensuring the quality and consistency of active pharmaceutical ingredients (APIs) and their intermediates. The development of a stability-indicating analytical method is paramount, as it must be able to resolve the main analyte from any potential degradation products or process-related impurities.

The molecular structure presents specific challenges and opportunities for HPLC method development. The presence of two basic nitrogen atoms—one in the aniline group and one in the morpholine ring—makes the molecule's retention behavior highly sensitive to the pH of the mobile phase. The aromatic aniline ring provides a strong chromophore, making UV detection a suitable choice for quantification.

This guide explains the causality behind each experimental choice, ensuring a scientifically sound and reproducible final method.

Analyte Characterization

A thorough understanding of the analyte's physicochemical properties is the foundation of logical method development.

PropertyEstimated Value / CharacteristicSource / Rationale
Molecular Formula C₁₂H₁₈N₂O₂[1]
Molecular Weight 222.28 g/mol Based on isomeric compound 4-(2-Morpholinoethoxy)aniline.[2]
pKa (Predicted) ~4.5 (Aniline), ~7.5 (Morpholine)Estimated based on standard pKa values for aniline and morpholine moieties. The exact values can be influenced by the substituent effects.
logP (Predicted) ~0.9Based on isomeric compound 4-(2-Morpholinoethoxy)aniline.[2] Indicates moderate polarity, suitable for reversed-phase chromatography.
UV Absorbance Strong absorbance expected ~240-300 nmThe aniline chromophore is responsible for UV activity. A UV scan is necessary to determine the optimal wavelength (λmax) for detection.

The dual pKa values are critical. At a pH below the aniline's pKa (~4.5), both nitrogen atoms will be protonated, leading to a highly polar, positively charged species with potentially poor retention on a C18 column. At a pH between the two pKa values, the morpholine nitrogen will be protonated while the aniline is neutral, still resulting in a charged species. At a pH above the morpholine's pKa (~7.5), the molecule will be largely neutral, leading to stronger retention. Controlling the mobile phase pH is therefore the most critical parameter for achieving reproducible retention and optimal peak shape.

HPLC Method Development Strategy

Our strategy follows a systematic, multi-stage process designed to efficiently identify and optimize the critical parameters governing the chromatographic separation.

Method_Development_Workflow node_start node_start node_exp node_exp node_opt node_opt node_final node_final A 1. Analyte Characterization (pKa, logP, UV Scan) B 2. Initial Screening (Column & Mobile Phase) A->B Informs Starting Conditions C 3. Mobile Phase Optimization (pH & Buffer Concentration) B->C Evaluate Peak Shape & Retention D 4. Organic Phase Optimization (ACN vs. MeOH, Gradient) C->D Refine Selectivity & Run Time E 5. System Parameter Tuning (Temp, Flow Rate, Wavelength) D->E Fine-tune Resolution & Sensitivity F 6. Final Optimized Method E->F Confirm Performance Validation_Parameters node_center node_center node_primary node_primary node_secondary node_secondary VP Validated Method Accuracy Accuracy VP->Accuracy Precision Precision VP->Precision Specificity Specificity VP->Specificity Linearity Linearity VP->Linearity Range Range VP->Range Robustness Robustness VP->Robustness LOQ LOQ / LOD VP->LOQ Linearity->Range

Caption: Interrelation of key validation parameters per ICH Q2(R1).

Specificity (Forced Degradation)

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of its potential degradation products.

Protocol:

  • Prepare four separate solutions of the analyte (~0.1 mg/mL).

  • Acid Hydrolysis: Add 1N HCl and heat at 80 °C for 4 hours.

  • Base Hydrolysis: Add 1N NaOH and heat at 80 °C for 4 hours.

  • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid drug substance at 105 °C for 48 hours, then dissolve.

  • Neutralize the acid and base samples before dilution and injection.

  • Analyze all samples by HPLC with DAD. Acceptance Criteria: The method is considered stability-indicating if the analyte peak is resolved from all degradation product peaks with a resolution of >2.0. Peak purity analysis (using DAD) should confirm the homogeneity of the analyte peak.

Linearity and Range

Objective: To demonstrate a direct proportional relationship between concentration and instrument response over a specified range.

Protocol:

  • Prepare a series of at least five concentrations from the stock solution, ranging from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of mean peak area versus concentration. Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999.

Table 1: Example Linearity Data

Concentration (mg/mL) Mean Peak Area (n=3)
0.05 451023
0.08 721589
0.10 902345
0.12 1083112
0.15 1352987

| | 0.9998 |

Accuracy (Recovery)

Objective: To assess the closeness of the test results to the true value.

Protocol:

  • Prepare a placebo (matrix) sample.

  • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percentage recovery. Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Objective: To demonstrate the closeness of agreement among a series of measurements.

Protocol:

  • Repeatability (Intra-day): Prepare and analyze six independent samples at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day): Repeat the repeatability study on a different day, with a different analyst or a different instrument. Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Table 2: Example Accuracy and Precision Summary

Level Accuracy (% Recovery) Precision (%RSD)
80% 99.5% -
100% 100.3% Repeatability: 0.8%
Intermediate: 1.1%

| 120% | 101.1% | - |

Robustness

Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Vary the following parameters one at a time:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase pH (± 0.2 units)

  • Inject a standard solution for each condition and evaluate system suitability parameters (e.g., peak tailing, retention time) and analyte concentration. Acceptance Criteria: System suitability parameters must remain within acceptable limits, and the change in measured concentration should be insignificant.

Conclusion

This application note details a systematic and scientifically-driven approach to developing and validating an RP-HPLC method for this compound. By grounding the initial strategy in the analyte's physicochemical properties and adhering to the validation framework of ICH Q2(R1), a robust, precise, and accurate method was established. This method is suitable for routine quality control and stability testing in a regulated pharmaceutical environment.

References

  • PubChem. (n.d.). 3-Chloro-4-morpholinoaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Morpholin-4-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. Analyst. Retrieved from [Link]

  • Agilent Technologies. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]

  • PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. National Center for Biotechnology Information. Retrieved from [Link]

  • Luwei. (2023). Liquid phase method for morpholine. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Morpholinoethoxy)aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

Sources

Application Notes and Protocols: The Strategic Use of 3-(2-Morpholin-4-ylethoxy)aniline in the Synthesis of Biologically Active Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold Component in Modern Drug Discovery

In the landscape of medicinal chemistry, 3-(2-Morpholin-4-ylethoxy)aniline has emerged as a highly valuable and versatile building block for the synthesis of complex heterocyclic compounds. Its structure is a strategic combination of three key pharmacophoric elements: a reactive aniline moiety for nucleophilic substitution or cyclization reactions, a flexible ethoxy linker, and a terminal morpholine ring. The morpholine group is particularly significant; it is a saturated heterocycle frequently incorporated into drug candidates to enhance aqueous solubility, improve pharmacokinetic profiles, and provide a basic nitrogen center for crucial hydrogen bonding interactions with biological targets.[1][2]

This guide provides an in-depth exploration of the application of this compound and its related precursors in the synthesis of quinazoline-based heterocyclic systems. Quinazolines are a cornerstone of many therapeutic agents, most notably in the field of oncology as protein kinase inhibitors.[3][4] We will delve into the mechanistic rationale behind synthetic choices, provide detailed, field-proven protocols, and offer insights into the broader utility of this compound in drug development.

Core Application: The Synthesis of 4-Anilinoquinazoline Kinase Inhibitors

The 4-anilinoquinazoline scaffold is the central framework for numerous FDA-approved tyrosine kinase inhibitors (TKIs), such as Gefitinib (Iressa®), which targets the epidermal growth factor receptor (EGFR).[5][6] The synthesis of these molecules provides a classic case study for the strategic incorporation of the morpholinoethoxy side-chain, a key feature for conferring desirable drug-like properties.

Retrosynthetic Logic and Key Disconnections

The primary synthetic strategy for constructing these complex molecules involves a convergent approach. The core quinazoline ring is typically prepared first, followed by the crucial C4-N bond formation with the aniline component. The morpholinoethoxy side-chain can be introduced at different stages, showcasing the flexibility of the synthetic design.

Below is a generalized retrosynthetic analysis illustrating the key bond disconnections for a typical 4-anilinoquinazoline TKI.

G TKI Target TKI (e.g., Gefitinib) Quinazoline 4-Chloroquinazoline Intermediate TKI->Quinazoline C4-N Bond (SNAr Reaction) Aniline Substituted Aniline TKI->Aniline Morpholine Morpholinoethoxy Side-Chain Precursor TKI->Morpholine C-O Bond (Etherification) Anthranilate Anthranilic Acid Derivative Quinazoline->Anthranilate Cyclization

Caption: Retrosynthetic analysis of a 4-anilinoquinazoline TKI.

This analysis reveals two primary synthetic transformations: the cyclization to form the quinazoline core and the subsequent nucleophilic aromatic substitution (SNAr) to install the aniline moiety.

Protocol 1: Synthesis of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine (Gefitinib)

This protocol details a highly reliable and widely cited method for the final step in the synthesis of Gefitinib. It involves the reaction of a pre-formed 4-chloroquinazoline intermediate, which already contains the morpholine side-chain, with 3-chloro-4-fluoroaniline. This exemplifies a convergent synthesis where the key fragments are prepared separately and coupled at a late stage.

Experimental Workflow

G cluster_prep Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Final Product A 7-Methoxy-6-(3-morpholinopropoxy) -4-chloroquinazoline D Combine & Dissolve in Isopropanol A->D B 3-Chloro-4-fluoroaniline B->D C Isopropanol (Solvent) C->D E Heat to Reflux (e.g., ~80-85°C) D->E F Monitor Reaction (TLC/HPLC) E->F G Cool to Room Temp. F->G H Precipitation of Product G->H I Filter Solid H->I J Wash with Isopropanol, Ethanol I->J K Dry under Vacuum J->K L Gefitinib (High Purity Solid) K->L

Caption: Workflow for the final coupling step in Gefitinib synthesis.

Step-by-Step Methodology

Materials:

  • 7-Methoxy-6-[3-(morpholin-4-yl)propoxy]-4-chloroquinazoline

  • 3-Chloro-4-fluoroaniline[7]

  • Isopropanol (IPA)

  • Potassium Hydroxide (optional, used in some procedures to neutralize HCl byproduct)[7]

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend the 7-methoxy-6-[3-(morpholin-4-yl)propoxy]-4-chloroquinazoline (1.0 eq) in isopropanol (approx. 10-15 mL per gram of starting material).

  • Addition of Aniline: Add 3-chloro-4-fluoroaniline (approx. 1.0-1.2 eq) to the suspension. The aniline can be added directly as a solid or as a solution in a small amount of isopropanol.[7]

  • Heating: Heat the reaction mixture to reflux (typically around 80-85°C) with vigorous stirring. The initially heterogeneous mixture should become more homogeneous as the reaction progresses.

  • Reaction Monitoring (Trustworthiness Pillar): The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting chloroquinazoline is consumed. This typically takes several hours. The self-validating nature of this protocol relies on ensuring complete conversion to minimize impurities from the starting material in the final product.

  • Isolation: Once the reaction is complete, cool the mixture to room temperature or below (e.g., 10°C).[8] A solid product, typically the hydrochloride salt of Gefitinib, will precipitate out of the solution.

  • Filtration and Washing: Collect the solid by vacuum filtration. Wash the filter cake sequentially with cold isopropanol and then ethanol to remove any unreacted starting materials and soluble impurities.[7]

  • Drying: Dry the resulting solid under vacuum at approximately 50-60°C to a constant weight. The product is typically an off-white or light beige powder.

Causality and Experimental Choices
  • Solvent Choice: Isopropanol is an ideal solvent for this SNAr reaction. It has a suitable boiling point for the reaction to proceed at a reasonable rate and allows for the precipitation of the product upon cooling, simplifying purification.

  • Stoichiometry: A slight excess of the aniline can be used to ensure the complete consumption of the more valuable chloroquinazoline intermediate.

  • Temperature: Refluxing conditions provide the necessary activation energy for the nucleophilic attack of the aniline on the electron-deficient C4 position of the quinazoline ring.

Protocol 2: Alternative Strategy - Late-Stage Introduction of the Morpholine Moiety

An alternative and widely practiced strategy involves attaching the aniline moiety first to a quinazoline core that has a precursor functional group (like a hydroxyl group) at the C6 position. The morpholinoethoxy side-chain is then introduced in a subsequent step via etherification. This approach can be advantageous if the side-chain is sensitive to the conditions of the initial cyclization or chlorination steps.[6]

Key Etherification Step

G cluster_reactants Reactants cluster_conditions Conditions Phenol 6-Hydroxy-4-anilinoquinazoline Intermediate Reaction Williamson Ether Synthesis (S_N2 Reaction) Phenol->Reaction AlkylHalide 4-(2-Chloroethyl)morpholine or similar alkylating agent AlkylHalide->Reaction Base Base (e.g., K2CO3, Cs2CO3) Base->Reaction Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Product Final Product with Morpholinoethoxy Side-Chain Reaction->Product

Caption: Williamson ether synthesis for late-stage side-chain installation.

Step-by-Step Methodology (Etherification)
  • Setup: To a solution of the 6-hydroxy-4-anilinoquinazoline intermediate (1.0 eq) in a polar aprotic solvent like N,N-Dimethylformamide (DMF), add a suitable base such as potassium carbonate (K₂CO₃, >2.0 eq).

  • Addition of Alkylating Agent: Add 4-(2-chloroethyl)morpholine hydrochloride (or the corresponding bromide, approx. 1.2-1.5 eq). The hydrochloride salt is often used, and the base neutralizes the HCl and deprotonates the phenol.

  • Heating: Heat the mixture to 60-80°C and stir until TLC/HPLC analysis indicates the complete consumption of the starting phenol.

  • Work-up: Cool the reaction mixture, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is then purified, typically by column chromatography or recrystallization, to yield the final compound.

Data Summary

The following table summarizes typical reaction parameters for the synthesis of 4-anilinoquinazolines, highlighting the versatility of the approach.

EntryQuinazoline IntermediateAniline ComponentSolventTemp (°C)Yield (%)Reference
14-Chloro-6,7-dimethoxyquinazoline3-Ethynyl-anilineDioxane10085[3]
24-Chloro-6,7-dimethoxyquinazoline3-Chloro-4-fluoroanilineIsopropanolReflux>90[7]
36-Acetoxy-4-chloro-7-methoxyquinazoline3-Chloro-4-fluoroanilineIsopropanol6556 (over 2 steps)[5]
44-Chloro-6-nitro-quinazolineVarious anilinesEthanolReflux70-85

Conclusion and Future Perspectives

This compound and its synthetic precursors are indispensable tools in the construction of heterocyclic compounds of significant biological interest. The robust and high-yielding protocols for the synthesis of 4-anilinoquinazolines demonstrate the strategic importance of this building block. The morpholine moiety consistently proves to be a critical component for optimizing the physicochemical and pharmacokinetic properties of drug candidates.[1][9] As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the methodologies described herein will remain central to the discovery and development of next-generation therapeutics.

References

  • Source: Google Patents (CN103570633B)
  • Title: Improved protocol for synthesis of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy) quinazolin-4-amine (gefitinib) Source: ResearchGate URL: [Link]

  • Title: Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors Source: PubMed URL: [Link]

  • Title: SYNTHESIS, CHARACTERIZATION, ANTIHELMINTIC AND INSILICO EVALUATION OF 2,3 DI SUBSTITUTED QUINOLINE DERIVATIVES Source: Der Pharma Chemica URL: [Link]

  • Title: Synthesis of new quinazoline derivatives. Source: ResearchGate URL: [Link]

  • Title: An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry Source: RSC Advances URL: [Link]

  • Title: Synthetic Methods for the formation of Heterocyclic Compounds from Oxime Ether Derivatives Source: International Journal of Science and Research (IJSR) URL: [Link]

  • Title: Process For The Preparation Of Gefitinib Source: Quick Company URL: [Link]

  • Title: Quinazoline synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: (PDF) Morpholines. Synthesis and Biological Activity Source: ResearchGate URL: [Link]

  • Title: A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002) Source: PubMed URL: [Link]

  • Title: Classical strategies for the synthesis of quinazolines. Source: ResearchGate URL: [Link]

  • Title: Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents Source: Journal of Pharmaceutical Research International URL: [Link]

  • Title: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate Source: Molecules URL: [Link]

  • Title: Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors Source: MedChemComm URL: [Link]

  • Title: The 4-morpholinoaniline derivate drugs: the antimicrobial Linezolid... Source: ResearchGate URL: [Link]

  • Title: Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors Source: PubMed URL: [Link]

  • Title: Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis Source: PubMed URL: [Link]

  • Title: SYNTHESES OF HETEROCYCLIC DERIVATIVES AS POTENTIAL CYTOTOXIC COMPOUNDS EVALUATED TOWARD HEPATOCELLULAR AND CERVICAL CARCINOMA CE Source: Journal of Chemical, Biological and Physical Sciences URL: [Link]

  • Title: Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review Source: RSC Advances URL: [Link]

Sources

Application Notes & Protocols for the Photochemical Synthesis of Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Harnessing Light to Forge C-N Bonds

Aniline and its derivatives are fundamental building blocks in the chemical industry, serving as crucial intermediates in the manufacturing of pharmaceuticals, agrochemicals, dyes, and polymers.[1][2] Traditional synthetic routes to these valuable compounds often rely on harsh reaction conditions, such as high temperatures and pressures, and the use of stoichiometric, and often toxic, reagents.[1] The advent of photochemistry in organic synthesis offers a paradigm shift, providing milder, more sustainable, and highly selective pathways for the construction of aniline derivatives.[3] This guide provides an in-depth exploration of contemporary photochemical strategies for aniline synthesis, complete with detailed experimental protocols and mechanistic insights, designed for researchers and professionals in drug development and chemical synthesis.

Photochemical synthesis leverages the energy of light to initiate chemical transformations that are often inaccessible through conventional thermal methods.[3] By utilizing photocatalysts that can absorb visible or UV light, chemists can generate highly reactive intermediates, such as radical ions, under ambient conditions, leading to the formation of new chemical bonds with high efficiency and selectivity.[4] This approach aligns with the principles of green chemistry by reducing energy consumption and minimizing waste generation.[3][5]

This document will delve into two prominent and innovative photochemical methods for aniline derivative synthesis: the photocatalytic selective hydrogenation of nitroaromatics and a novel dehydrogenative approach starting from cyclohexanones. We will also explore the essential experimental setups and analytical techniques required to successfully implement these protocols in the laboratory.

Section 1: Theoretical Framework and Mechanistic Overview

The power of photochemical synthesis lies in its ability to generate reactive species through controlled single-electron transfer (SET) processes.[4][6] In the context of aniline synthesis, these reactions often involve the generation of radical intermediates from either the nitrogen- or carbon-based precursors.

Photocatalytic Selective Hydrogenation of Nitroaromatics

A prominent green chemistry approach to aniline synthesis is the photocatalytic reduction of nitroaromatics.[1] This method circumvents the need for high-pressure hydrogen gas and high temperatures typical of traditional catalytic hydrogenation.[1] The general principle involves the use of a semiconductor or a dye-based photocatalyst that, upon light absorption, generates an electron-hole pair. The photo-generated electron is then transferred to the nitrobenzene molecule, initiating its reduction, while a sacrificial electron donor quenches the hole, completing the catalytic cycle.[1]

Mechanism of Photocatalytic Nitrobenzene Hydrogenation

G cluster_0 Photocatalyst Excitation cluster_1 Reductive Pathway cluster_2 Oxidative Pathway PC Photocatalyst (e.g., g-C3N4) PC_excited Photocatalyst* (e- + h+) PC->PC_excited Light Light (hν) Light->PC PC_excited->PC Recombination Nitrobenzene Nitrobenzene (Ar-NO2) PC_excited->Nitrobenzene e- transfer SED Sacrificial Electron Donor (e.g., Hydrazine) PC_excited->SED h+ transfer Nitro_radical Ar-NO2•- Nitrobenzene->Nitro_radical Aniline Aniline (Ar-NH2) Nitro_radical->Aniline + H+ / e- SED_oxidized Oxidized Donor SED->SED_oxidized

Caption: General mechanism of photocatalytic hydrogenation of nitrobenzene.

Dehydrogenative Aromatization Strategy

A more recent and innovative approach bypasses traditional aromatic substitution reactions altogether by constructing the aniline core from non-aromatic precursors.[7] This strategy relies on the initial condensation of an amine with a cyclohexanone derivative to form an enamine.[8] Subsequent photochemical oxidation of the enamine initiates a cascade of dehydrogenation steps, ultimately leading to the aromatic aniline product.[8] This method offers exceptional control over the substitution pattern on the aromatic ring, as this is dictated by the readily available cyclohexanone starting material.[7]

Dehydrogenative Aniline Synthesis Workflow

G cluster_0 Initial Condensation cluster_1 Photocatalytic Dehydrogenation Cascade Amine Amine (R-NH2) Enamine Enamine Intermediate Amine->Enamine Cyclohexanone Cyclohexanone Cyclohexanone->Enamine Enamine_radical Enamine Radical Cation Enamine->Enamine_radical SET (Single Electron Transfer) PC Photocatalyst (e.g., Ir complex) Light Blue Light (hν) Light->PC Aniline Aniline Derivative Enamine_radical->Aniline Sequential H• abstraction Co_catalyst Cobalt Catalyst

Caption: Workflow for dehydrogenative aniline synthesis.

Section 2: Experimental Set-up and Apparatus

Reproducibility in photochemical reactions is critically dependent on the experimental setup, particularly the light source and reactor design.[9]

Photoreactors

A variety of photoreactors are suitable for the synthesis of aniline derivatives. The choice of reactor depends on the scale of the reaction and the specific requirements of the photochemical transformation.

  • Batch Reactors: For small-scale synthesis and optimization, batch reactors are commonly employed. A typical setup consists of a reaction vessel made of borosilicate or quartz glass, a magnetic stirrer, and an external light source.[10] Commercially available systems, such as the EvoluChem™ PhotoRedOx Box, offer a standardized and reproducible environment for parallel reactions, featuring uniform light distribution and temperature control.[9]

  • Flow Reactors: For larger scale synthesis and improved irradiation efficiency, flow reactors are advantageous.[11] In a flow setup, the reaction mixture is continuously pumped through a transparent tubing (e.g., FEP) that is coiled around a light source.[11] This ensures that all of the solution is uniformly irradiated, often leading to shorter reaction times and higher yields.[11]

Light Sources

The choice of light source is dictated by the absorption spectrum of the photocatalyst.

  • UV Lamps: High-pressure mercury lamps are powerful sources of UV and visible light, suitable for a broad range of photochemical reactions.[10]

  • Light Emitting Diodes (LEDs): LEDs are increasingly popular due to their energy efficiency, long lifetime, and narrow emission spectra.[9] This allows for the precise excitation of the photocatalyst, minimizing side reactions. Blue LEDs are commonly used in photoredox catalysis.[8]

Typical Batch Photoreactor Setup

G cluster_0 Photoreactor Assembly LightSource Light Source (e.g., Blue LED) ReactionVial Reaction Vial (Quartz/Borosilicate) - Reactants - Solvent - Photocatalyst - Stir bar LightSource->ReactionVial Irradiation StirringPlate Magnetic Stirring Plate ReactionVial->StirringPlate Stirring CoolingFan Cooling Fan CoolingFan->ReactionVial Temperature Control

Caption: Diagram of a standard batch photoreactor setup.

Section 3: Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization for specific substrates.

Protocol 1: Photocatalytic Selective Hydrogenation of Nitrobenzene to Aniline

This protocol is adapted from studies on semiconductor-based photocatalysis.[1]

Materials:

  • Nitrobenzene

  • Photocatalyst (e.g., 5.0% Cu/graphene)

  • Isopropanol (hydrogen source and solvent)

  • Potassium hydroxide (KOH)

  • Photoreactor with a visible light source

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a quartz reaction vessel, add the photocatalyst (e.g., 50 mg of 5.0% Cu/graphene).

  • Add isopropanol (10 mL) and a magnetic stir bar.

  • Add nitrobenzene (1 mmol) and KOH (2 mmol).

  • Seal the vessel and degas the mixture by bubbling with an inert gas for 20-30 minutes.

  • Place the reaction vessel in the photoreactor and commence stirring.

  • Irradiate the mixture with a visible light source (e.g., a 300W Xe lamp with a UV cut-off filter) at room temperature.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS or HPLC.

  • Upon completion, quench the reaction, filter the catalyst, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterValue/ConditionRationale
Photocatalyst 5.0% Cu/grapheneEfficiently absorbs visible light and catalyzes the hydrogenation.[1]
Hydrogen Source IsopropanolActs as a sacrificial electron donor and a source of hydrogen.[1]
Base KOHEnhances the hydrogen-releasing ability of isopropanol.[1]
Atmosphere Inert (N2 or Ar)Prevents oxidation of the aniline product and intermediates.
Light Source Visible lightMatches the absorption profile of the photocatalyst.
Temperature Room TemperatureA key advantage of the photochemical method, reducing energy consumption.[1]
Protocol 2: Dehydrogenative Synthesis of a Substituted Aniline

This protocol is based on the innovative method developed by Leonori and coworkers.[7][8]

Materials:

  • Substituted cyclohexanone

  • Primary or secondary amine

  • Photocatalyst (e.g., an Iridium-based complex)

  • Cobalt(II) catalyst (e.g., Co(dmgH)2pyCl)

  • Solvent (e.g., acetonitrile)

  • Photoreactor with a blue LED light source

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vial, add the iridium photocatalyst (1-2 mol%), the cobalt catalyst (5-10 mol%), the substituted cyclohexanone (1.0 mmol), and a magnetic stir bar.

  • Seal the vial with a septum and purge with an inert gas.

  • Add the amine (1.2 mmol) and the solvent (e.g., acetonitrile, 0.1 M) via syringe.

  • Place the vial in a photoreactor equipped with a blue LED light source and a cooling fan to maintain room temperature.

  • Irradiate the reaction mixture with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture in vacuo.

  • Purify the resulting aniline derivative by flash column chromatography.

ParameterValue/ConditionRationale
Photocatalyst Iridium complexInitiates the reaction by oxidizing the enamine intermediate via SET.[8]
Co-catalyst Cobalt(II) complexMediates the sequential hydrogen atom abstraction to drive aromatization.[8]
Light Source Blue LEDProvides the specific wavelength of light required to excite the iridium photocatalyst.[8]
Atmosphere InertPrevents quenching of the excited photocatalyst and unwanted side reactions.
Temperature Room TemperatureMaintained by a cooling fan to ensure mild reaction conditions.[8]

Section 4: Reaction Monitoring and Product Characterization

Careful monitoring of photochemical reactions is crucial for determining reaction completion and optimizing conditions.

Analytical Techniques
  • Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These are rapid and effective techniques for qualitatively monitoring the consumption of starting materials and the formation of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile aniline derivatives, providing both retention time and mass spectral data for identification and quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation and purity assessment of the final product. For real-time reaction monitoring, specialized techniques like FlowNMR can be employed, although this requires dedicated equipment.[12]

  • UV-Vis and Infrared (IR) Spectroscopy: These techniques can also be used to monitor reactions, particularly when there are significant changes in the chromophores or functional groups of the reactants and products.[12][13]

Conclusion

The photochemical synthesis of aniline derivatives represents a significant advancement in organic synthesis, offering milder, more efficient, and often more selective routes to these important molecules. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore and implement these cutting-edge techniques. As the field of photochemistry continues to evolve, we can anticipate the development of even more powerful and sustainable methods for the synthesis of complex organic molecules, further empowering drug discovery and development professionals.

References

  • Recent advances on catalysts for photocatalytic selective hydrogenation of nitrobenzene to aniline - PMC. (n.d.). PubMed Central. [Link]

  • A Photochemical Dehydrogenative Strategy for Aniline Synthesis - Research Explorer. (2020, August 5). The University of Manchester. [Link]

  • Photochemical reactors - YouTube. (2023, May 30). [Link]

  • Photochemical Reactor Setup - Photoreactor Setup and Design - HepatoChem. (n.d.). [Link]

  • Difluoroalkylation of Anilines via Photoinduced Methods | The Journal of Organic Chemistry. (2023, August 16). ACS Publications. [Link]

  • Online monitoring of a photocatalytic reaction by real-time high resolution FlowNMR spectroscopy - RSC Publishing. (2017, November 13). [Link]

  • A brief review on aniline and its derivatives - ResearchGate. (2024, January 7). [Link]

  • Technological Innovations in Photochemistry for Organic Synthesis: Flow Chemistry, High-Throughput Experimentation, Scale-up, and Photoelectrochemistry | Chemical Reviews. (2021, August 10). ACS Publications. [Link]

  • A spectroscopic method for monitoring photochemical reactions in the gas phase - PubMed. (2022, September 7). [Link]

  • Traditional and photocatalytic conversion of aniline into azocompounds – a comprehensive experimental and theoretical review - PMC. (n.d.). National Institutes of Health. [Link]

  • Visible-Light-Driven C–N Bond Formation by a Hexanickel Cluster Substituted Polyoxometalate-Based Photocatalyst | Inorganic Chemistry. (n.d.). ACS Publications. [Link]

  • The chemistry of amine radical cations produced by visible light photoredox catalysis - NIH. (2013, October 1). [Link]

  • Chemists simplify aniline synthesis | C&EN Global Enterprise. (n.d.). ACS Publications. [Link]

  • Visible-light-induced C–N bond formation by Ce(iii)-containing antimonotungstate with Ce-to-polyanion charge transfer - Inorganic Chemistry Frontiers (RSC Publishing). (n.d.). [Link]

Sources

Troubleshooting & Optimization

troubleshooting side reactions in 3-(2-Morpholin-4-ylethoxy)aniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(2-Morpholin-4-ylethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. As a crucial intermediate in the manufacturing of several pharmaceuticals, ensuring a high-purity, high-yield synthesis is paramount. This resource provides in-depth troubleshooting guides and frequently asked questions to empower you to optimize your experimental outcomes.

Troubleshooting Guide: Navigating Common Synthesis Hurdles

This section addresses specific issues you may encounter during the synthesis of this compound, which is typically prepared via a Williamson ether synthesis between 3-aminophenol and 4-(2-chloroethyl)morpholine.

Problem 1: Low Yield of the Desired O-Alkylated Product and Presence of Multiple Spots on TLC.

Question: My reaction is showing a low yield of the target this compound, and my TLC plate shows multiple product spots. How can I improve the selectivity for the desired O-alkylation?

Answer: This is a classic challenge in the alkylation of aminophenols, where the nucleophilic amino group competes with the phenoxide for the alkylating agent. The primary side products are the N-alkylated isomer, 3-(2-morpholinoethylamino)phenol, and the N,O-dialkylated product.

Causality and Resolution:

The key to favoring O-alkylation lies in modulating the nucleophilicity of the phenolic oxygen versus the amino nitrogen. The phenoxide is a stronger nucleophile than the neutral amine. Therefore, the choice of base and solvent system is critical.

  • Base Selection: A moderately strong base that selectively deprotonates the phenolic hydroxyl group without significantly deprotonating the aniline is ideal. Potassium carbonate (K₂CO₃) is often a good choice. Stronger bases like sodium hydride (NaH) can lead to the formation of the aniline anion, increasing N-alkylation.

  • Solvent System: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are generally preferred as they effectively solvate the cation of the base, leaving the phenoxide anion more available for nucleophilic attack.

  • Temperature Control: Williamson ether synthesis is temperature-sensitive.[1] Higher temperatures can favor the competing elimination reaction of 4-(2-chloroethyl)morpholine to form N-vinylmorpholine, and can also increase the rate of undesired N-alkylation. It is advisable to run the reaction at a moderate temperature, typically between 60-80 °C, and monitor the progress by TLC.

Experimental Protocol for Improved O-Alkylation Selectivity:

  • To a stirred solution of 3-aminophenol (1.0 eq) in anhydrous DMF (10 volumes), add powdered potassium carbonate (1.5 eq).

  • Heat the mixture to 60 °C for 1 hour to ensure the formation of the phenoxide.

  • Slowly add a solution of 4-(2-chloroethyl)morpholine hydrochloride (1.1 eq) in DMF (2 volumes) to the reaction mixture. Note: The free base of 4-(2-chloroethyl)morpholine can also be used.

  • Maintain the reaction temperature at 60-70 °C and monitor the reaction progress by TLC every 2-3 hours.

  • Upon completion, cool the reaction mixture, filter off the inorganic salts, and proceed with work-up and purification.

TLC Monitoring System:

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 7:3 v/v) or dichloromethane and methanol (e.g., 95:5 v/v) can effectively separate the starting material, the O-alkylated product, and the N-alkylated side product.

  • Visualization: Use UV light (254 nm) and/or staining with a potassium permanganate solution to visualize the spots. The desired O-alkylated product is typically less polar than the starting 3-aminophenol but more polar than the N,O-dialkylated product.

CompoundTypical Rf Value (EtOAc/Hexane 7:3)
3-Aminophenol~0.2
This compound ~0.5
3-(2-morpholinoethylamino)phenol~0.4
N,O-bis(2-morpholinoethyl)-3-aminophenol~0.7

dot

Alkylation_Selectivity 3-Aminophenol 3-Aminophenol Alkylation Alkylation 3-Aminophenol->Alkylation Base (K2CO3) Base (K2CO3) Base (K2CO3)->Alkylation O-Alkylation (Desired) O-Alkylation (Desired) Alkylation->O-Alkylation (Desired) Favored by moderate base & temperature N-Alkylation (Side Reaction) N-Alkylation (Side Reaction) Alkylation->N-Alkylation (Side Reaction) Increased with strong base N,O-Dialkylation (Side Reaction) N,O-Dialkylation (Side Reaction) O-Alkylation (Desired)->N,O-Dialkylation (Side Reaction) Excess alkylating agent

Caption: Control of O- vs. N-alkylation of 3-aminophenol.

Problem 2: Presence of an Impurity with a Similar Polarity to the Product, Making Purification Difficult.

Question: After my reaction, I have an impurity that co-elutes with my desired product during column chromatography. How can I identify and remove this impurity?

Answer: This is a common issue, and the impurity is likely the N-alkylated isomer, 3-(2-morpholinoethylamino)phenol, which often has a similar polarity to the desired O-alkylated product. Another possibility is unreacted starting material if the conversion is not complete.

Identification and Resolution:

  • Analytical Confirmation: High-Performance Liquid Chromatography (HPLC) is a powerful tool for resolving closely eluting compounds. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like 0.1% trifluoroacetic acid or formic acid) can typically separate the O- and N-alkylated isomers. Mass spectrometry (MS) coupled with HPLC (LC-MS) can confirm the identity of the impurity by its mass-to-charge ratio.

  • Purification Strategy:

    • Acid-Base Extraction: The basicity of the aniline nitrogen in the desired product and the N-alkylated isomer can be exploited. Dissolve the crude product in a suitable organic solvent like ethyl acetate. Wash with a dilute aqueous acid solution (e.g., 1M HCl). The more basic N-alkylated isomer may be preferentially extracted into the aqueous layer as its hydrochloride salt. Careful pH control is crucial.

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be highly effective. A solvent screen (e.g., isopropanol, ethyl acetate/hexane, toluene) should be performed to find conditions where the desired product has high crystallinity and the impurity remains in the mother liquor.

    • Derivative Formation: In challenging cases, the amino group of the desired product can be temporarily protected (e.g., as an acetamide), allowing for easier separation of the now chemically distinct compounds. The protecting group is then removed in a subsequent step.

HPLC Method for Isomer Separation:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm

dot

Purification_Workflow Crude Product Crude Product HPLC/LC-MS Analysis HPLC/LC-MS Analysis Crude Product->HPLC/LC-MS Analysis Identify Impurities Acid-Base Extraction Acid-Base Extraction Crude Product->Acid-Base Extraction Separate by pKa Column Chromatography Column Chromatography Acid-Base Extraction->Column Chromatography Further Purification Recrystallization Recrystallization Column Chromatography->Recrystallization Final Polishing Pure Product Pure Product Recrystallization->Pure Product

Caption: A typical workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities that can arise from the starting materials?

A1: Both 3-aminophenol and 4-(2-chloroethyl)morpholine can contain impurities that may affect your reaction.

  • 3-Aminophenol: Commercial 3-aminophenol can contain other isomers (2-aminophenol and 4-aminophenol) and related phenolic compounds.[2] The presence of 4-aminophenol is particularly problematic as it can lead to the formation of the corresponding 4-substituted isomer, which may be difficult to separate. It is advisable to use high-purity 3-aminophenol (≥99%).

  • 4-(2-chloroethyl)morpholine: This reagent can undergo hydrolysis to form 2-morpholinoethanol, especially if stored improperly or exposed to moisture. It can also undergo elimination to form N-vinylmorpholine under basic conditions or at elevated temperatures. The hydrochloride salt is generally more stable for storage.

Q2: Can I use a different leaving group on the morpholinoethyl moiety?

A2: Yes, while the chloro derivative is common, other leaving groups can be used. 4-(2-Bromoethyl)morpholine would be more reactive, potentially allowing for lower reaction temperatures or shorter reaction times. However, it is also more susceptible to elimination side reactions. Using a tosylate or mesylate derivative of 2-morpholinoethanol is also a viable option and can lead to cleaner reactions, but these reagents are typically more expensive.

Q3: My reaction seems to stall before completion. What could be the cause?

A3: Several factors could lead to an incomplete reaction:

  • Insufficient Base: Ensure that at least a stoichiometric amount of base is used to deprotonate the 3-aminophenol. An excess (e.g., 1.5 equivalents) is often recommended to drive the reaction to completion.

  • Poor Quality Reagents: As mentioned, hydrolysis of the alkylating agent can reduce its effective concentration. Ensure your reagents are of high quality and handled under anhydrous conditions.

  • Inadequate Temperature: While high temperatures can promote side reactions, a temperature that is too low may result in a very slow reaction rate.[1] Find the optimal balance for your specific conditions.

  • Poor Mixing: In a heterogeneous mixture (with a solid base), ensure efficient stirring to maximize the surface area and facilitate the reaction.

Q4: How can I confirm the structure of my final product?

A4: A combination of spectroscopic techniques should be used for structural confirmation:

  • ¹H NMR: Look for the characteristic signals of the morpholine ring (typically two multiplets around 2.5-2.7 ppm and 3.6-3.8 ppm), the ethoxy bridge (two triplets), and the aromatic protons of the aniline ring.

  • ¹³C NMR: Confirm the number of unique carbon atoms and their chemical shifts.

  • Mass Spectrometry (MS): Determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Look for the characteristic N-H stretching of the primary amine (around 3300-3500 cm⁻¹) and the C-O-C stretching of the ether linkage (around 1200-1250 cm⁻¹).

References

  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(ix), 293-299.
  • PubChem. 4-(2-Chloroethyl)morpholine. National Center for Biotechnology Information. [Link]

  • Williamson Ether Synthesis. (n.d.). University of Colorado Boulder.
  • Singla, R. (2014). How do I remove aniline from the reaction mixture? ResearchGate. [Link]

  • Shree Ganesh Remedies Limited. 4-(2-Chloroethyl)morpholine hydrochloride-3647-69-6. [Link]

  • Al-Othman, Z. A., Ali, I., & Al-Warthan, A. (2012). Organic Salts of Pharmaceutical Impurity p-Aminophenol. Molecules, 17(5), 5192-5203.
  • Buchwald, S. L., & Bolm, C. (Eds.). (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Science of Synthesis, 40b, 1145-1174.
  • Biotage. (2023). What is the best way to purify a crude reaction mixture that auto-crystallizes?[Link]

  • Edubirdie. Williamson Ether Synthesis. [Link]

  • Reddit. Williamson Ether synthesis. r/OrganicChemistry. [Link]

  • Quora. How to obtain pure aniline from a mixture of phenol and aniline?[Link]

  • Wikipedia. 3-Aminophenol. [Link]

  • ResearchGate. N-(2-Chloroethyl)morpholine-4-carboxamide. [Link]

  • Sonawane, R. B., et al. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. SynOpen, 3(03), 124-137.
  • Brainly. Discuss the potential impacts of varying reaction temperatures on the outcome of Williamson ether. [Link]

  • YouTube. Williamson Ether Synthesis. [Link]

  • Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549-3551.
  • Riggin, R. M., Lucas, S. V., Cole, T. F., & Birts, M. A. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge.
  • Dowle, C. J., Malyan, A. P., & Matheson, A. M. (1990).
  • Khan, M. S., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1294.
  • LCGC International. Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Morpholine and its derivatives are indispensable scaffolds in medicinal chemistry and materials science, valued for their unique physicochemical properties and biological activities.[1][2] Their synthesis, while conceptually straightforward, is often fraught with challenges ranging from low yields to complex purification. This guide, designed for researchers, scientists, and drug development professionals, provides practical, field-proven insights into troubleshooting and optimizing the synthesis of these vital heterocyclic compounds. Drawing from established literature and extensive experience, this document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your own laboratory work.

Troubleshooting Guide

This section addresses specific, common issues encountered during the synthesis of morpholine derivatives in a direct question-and-answer format.

Problem 1: Low Yield and Dark, Viscous Product in the Synthesis of Morpholine from Diethanolamine

Question: My attempt to synthesize morpholine via the acid-catalyzed dehydration of diethanolamine resulted in a very low yield of a dark, tar-like product. What went wrong, and how can I improve the outcome?

Answer: This is a classic and frequent challenge in what appears to be a simple reaction. The formation of a dark, viscous product and subsequent low yield can almost always be attributed to one or more of the following factors:

  • Inadequate Temperature Control: This reaction is highly sensitive to temperature. The optimal range for the dehydration is typically 180-210°C.[3][4] If the temperature is too low, the cyclization will be incomplete. Conversely, exceeding this range can lead to charring and polymerization, creating the dark, tarry byproducts you observed. A temperature drop of just 10-15°C can significantly reduce the yield.[3]

    • Causality: The dehydration of diethanolamine is an equilibrium-driven process. Sufficient thermal energy is required to overcome the activation barrier for the intramolecular nucleophilic attack and subsequent elimination of water. However, at excessive temperatures, intermolecular side reactions and decomposition pathways begin to dominate.

  • Insufficient Reaction Time: The cyclization is a slow process that requires prolonged heating to reach completion. Reaction times of 15 hours or more are standard to ensure the equilibrium shifts sufficiently toward the product.[3][4]

  • Improper Acid Concentration: Concentrated sulfuric or hydrochloric acid acts as both the catalyst and the dehydrating agent.[3] Using a diluted acid or an insufficient molar equivalent will result in an incomplete reaction. The initial addition of concentrated acid to diethanolamine is also strongly exothermic and must be managed carefully.[3][4]

  • Inefficient Purification: The crude product is typically a thick paste of morpholine hydrochloride, which must be neutralized (e.g., with calcium oxide) before distillation.[3][4] Furthermore, morpholine is highly hygroscopic, readily absorbing atmospheric moisture.[3] Incomplete drying of the crude distillate before final fractional distillation will lower the purity and the final calculated yield.

G cluster_problem Observed Problem cluster_causes Potential Root Causes cluster_solutions Corrective Actions Problem Low Yield & Dark, Viscous Product Temp Inadequate Temperature (180-210°C not maintained) Problem->Temp Time Insufficient Reaction Time (<15 hours) Problem->Time Acid Improper Acid Concentration / Stoichiometry Problem->Acid Purification Inefficient Purification (Incomplete drying) Problem->Purification Sol_Temp Use calibrated high-temp thermometer. Ensure stable heating mantle operation. Temp->Sol_Temp Sol_Time Ensure reaction runs for a minimum of 15 hours. Time->Sol_Time Sol_Acid Verify acid concentration and use correct stoichiometry. Acid->Sol_Acid Sol_Purification Neutralize crude salt thoroughly. Dry distillate with KOH before final fractional distillation. Purification->Sol_Purification

Caption: Troubleshooting workflow for low yield in morpholine synthesis.

Problem 2: Low Conversion and Side Products in Reductive Amination

Question: I am attempting to synthesize an N-substituted morpholine by reacting a ketone with morpholine via reductive amination. My TLC and NMR show very low conversion to the desired product, with mostly starting material present. What can I do?

Answer: Low conversion in the reductive amination of morpholine is a common hurdle stemming from its nature as a secondary amine. Here’s a breakdown of the likely causes and solutions:

  • Reduced Nucleophilicity of Morpholine: Compared to primary amines, morpholine is a less potent nucleophile. This can lead to slow formation of the key hemiaminal and iminium ion intermediates, which are necessary for the reduction to occur.[5]

  • Ineffective Reducing Agent: The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is often too slow or ineffective for reducing the iminium ion in this context. More specialized reagents are required.

  • Suboptimal pH: The reaction is highly pH-dependent. The initial condensation to form the iminium ion requires slightly acidic conditions to facilitate water elimination. However, if the pH is too low, the morpholine starting material will be protonated and non-nucleophilic.

IssueRecommended SolutionRationale & Causality
Slow Iminium Ion Formation Use a Lewis acid co-catalyst like Ti(OiPr)₄.The Lewis acid coordinates to the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by morpholine.[3]
Ineffective Reduction Switch to a more suitable reducing agent, such as Sodium Triacetoxyborohydride (NaBH(OAc)₃) .NaBH(OAc)₃ is a milder and more selective reducing agent than NaBH₄. It is particularly effective for reductive aminations because it is less basic and can be used in a one-pot procedure without requiring strict pH control.[3]
Poor pH Control Perform the reaction in a buffered system or add a mild acid like acetic acid.This maintains the delicate pH balance required to facilitate iminium ion formation without deactivating the amine nucleophile.[3]
Sterically Hindered Ketone Consider a two-step procedure: 1. Form the iminium ion first (often with removal of water). 2. Add the reducing agent in a separate step.For challenging substrates, separating the two stages of the reaction (condensation and reduction) can allow for optimization of each step independently, leading to higher overall conversion.[3]
Problem 3: Failed Buchwald-Hartwig N-Arylation of Morpholine

Question: My Buchwald-Hartwig amination of an aryl bromide with morpholine is not working. I am using a standard Pd₂(dba)₃/BINAP catalyst system with NaOtBu as the base, but I see no product formation. Why is this failing?

Answer: The Buchwald-Hartwig amination is a powerful but nuanced reaction. While it is one of the most versatile methods for C-N bond formation, its success is highly dependent on the precise combination of catalyst, ligand, base, and substrate.[6][7] Failure often points to a suboptimal combination for your specific substrates.

  • Ligand Choice is Paramount: While BINAP is a classic phosphine ligand, the field has evolved significantly. Modern, electron-rich, and sterically bulky biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often far more effective, especially for less reactive aryl chlorides or sterically hindered substrates.[8][9][10] These ligands promote the crucial reductive elimination step of the catalytic cycle, which is often rate-limiting.

  • Catalyst Precursor and Activation: The active catalyst is a Pd(0) species. While Pd₂(dba)₃ is a common source, pre-formed palladacycle precatalysts (e.g., G3-XPhos) are often more efficient as they generate the active LPd(0) species more reliably and rapidly upon exposure to the base.[7]

  • Base and Solvent Compatibility: Sodium tert-butoxide (NaOtBu) is a strong, effective base, but other bases like LHMDS or K₃PO₄ can be superior for certain substrates, particularly those with base-sensitive functional groups. The choice of solvent (e.g., toluene, dioxane, THF) also plays a key role in solubility and reaction kinetics.

  • Substrate Reactivity: The electronic nature of the aryl halide is critical. Electron-rich aryl halides are generally less reactive in the oxidative addition step. Conversely, highly electron-poor aryl halides can sometimes lead to side reactions.[11] Ortho-substituted aryl halides are notoriously challenging due to steric hindrance and often require specialized ligands to achieve good yields.[3]

G center Buchwald-Hartwig N-Arylation Success Ligand Ligand Choice Electron-rich & Bulky (e.g., XPhos, RuPhos) Promotes Reductive Elimination center->Ligand Catalyst Pd Source Precatalysts (e.g., Palladacycles) Reliable Pd(0) Generation center->Catalyst Base Base Selection NaOtBu, LHMDS, K3PO4 Must be strong enough, but compatible with functional groups center->Base Substrate Substrate center->Substrate Solvent Solvent Toluene, Dioxane, THF Affects solubility and rate center->Solvent

Sources

Technical Support Center: Purification of 3-(2-Morpholin-4-ylethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(2-Morpholin-4-ylethoxy)aniline (CAS No. 112677-72-2). This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the purification of this versatile intermediate. The unique bifunctional nature of this molecule, possessing both a primary aromatic amine and a tertiary morpholine amine, presents specific purification hurdles that require a nuanced approach.[1] This document provides in-depth, field-proven troubleshooting advice and detailed protocols to help you achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this compound that make its purification challenging?

The purification difficulties arise from its hybrid structure:

  • Primary Aromatic Aniline: The aniline moiety is a weak base and is highly susceptible to oxidation, often resulting in the formation of colored impurities, especially when exposed to air, light, or trace metals.[2] Aromatic amines are also known to interact strongly with acidic stationary phases like silica gel.

  • Tertiary Aliphatic Amine (Morpholine): The morpholine group is a stronger base than the aniline. This duality in basicity can lead to complex protonation states and solubility profiles that are highly dependent on pH.

  • Polarity: The presence of two amine functionalities and an ether linkage makes the molecule quite polar, influencing its solubility in common organic solvents and its behavior during chromatography.

Q2: My isolated this compound is a dark oil/solid, but I expected a lighter color. What is causing this discoloration?

This is a classic issue with aromatic amines. The discoloration is almost certainly due to oxidation, which forms highly conjugated, colored oligomeric impurities.

  • Mechanism: The primary aniline group is easily oxidized by atmospheric oxygen. This process can be accelerated by exposure to light (photo-oxidation) or the presence of trace metal ions.

  • Prevention:

    • Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during concentration steps where the material is heated.[3]

    • Solvent Degassing: Use degassed solvents for chromatography and recrystallization to minimize dissolved oxygen.

    • Avoid Trace Metals: Ensure all glassware is scrupulously clean. If a reaction uses a metal catalyst, ensure it is thoroughly removed during work-up.

    • Storage: Store the purified compound in a sealed, amber vial under an inert atmosphere and in a refrigerator or freezer to slow decomposition.[3]

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A multi-technique approach is always best for validation:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, real-time monitoring of column chromatography fractions. Use a mobile phase containing a small amount of base (e.g., 1-2% triethylamine) to prevent streaking.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (C18 column) is the gold standard for quantitative purity assessment. An acidic mobile phase modifier (e.g., 0.1% trifluoroacetic acid or formic acid) will protonate both amines, typically leading to sharp, symmetrical peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and identifying process-related impurities.[4] The aromatic region of the ¹H NMR is particularly sensitive to substitution patterns and can reveal isomers or related impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify impurities.

Troubleshooting Guide: Purification in Practice

This section addresses specific experimental failures and provides actionable solutions grounded in chemical principles.

Column Chromatography Issues

Q4: My compound is streaking severely on my silica gel TLC plate and I get very poor recovery from my flash column. What's happening?

This is the most common issue and is caused by a strong acid-base interaction between the basic amine groups of your molecule and the acidic silanol (Si-OH) groups on the surface of the silica gel.[5] This interaction can lead to irreversible adsorption (low recovery) and slow, uneven elution (streaking).

Solution: Neutralize the Stationary Phase.

You must add a basic modifier to your mobile phase to "tame" the silica. The modifier acts as a competitive base, occupying the acidic sites on the silica and allowing your compound to elute symmetrically.

ModifierTypical ConcentrationRecommended Mobile Phase SystemRationale
Triethylamine (TEA) 1-2% (v/v)Dichloromethane / Methanol / TEATEA is a volatile organic base that effectively neutralizes silanol groups and is easily removed under vacuum.[5]
Ammonium Hydroxide 1-2% (v/v)Dichloromethane / Methanol / NH₄OHA stronger base than TEA, useful if streaking persists. It can be more difficult to remove completely.
Pyridine 1-2% (v/v)Dichloromethane / Methanol / PyridineAnother effective option, though its odor and higher boiling point make it less popular than TEA.

Workflow for Developing a Tailing-Free Chromatographic Method

Caption: Decision tree for troubleshooting TLC streaking.

Q5: Are there alternatives to standard silica gel for this compound?

Yes. When basic modifiers are insufficient or if impurities are particularly stubborn, changing the stationary phase is a powerful strategy.

  • Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, which shields the acidic silanols and provides a mildly basic environment.[5] This often eliminates the need for amine additives in the mobile phase, simplifying product workup.

  • Alumina (Basic or Neutral): Alumina is another polar stationary phase. Using basic or neutral alumina can be an excellent alternative to silica for purifying basic compounds.

  • Reversed-Phase Chromatography (C18): For high-purity applications (e.g., final API polishing), preparative reversed-phase HPLC is highly effective. The compound is retained by hydrophobic interactions, and using an acidic mobile phase (e.g., water/acetonitrile with 0.1% TFA) ensures sharp peaks.

Recrystallization & Work-up Issues

Q6: My compound "oils out" of solution instead of forming crystals during recrystallization. How can I promote crystallization?

"Oiling out" occurs when the compound's solubility drops so rapidly upon cooling that it separates as a liquid phase before it has time to organize into a crystal lattice. This often traps impurities.[6]

Solutions:

  • Reduce the Cooling Rate: Cool the solution very slowly. A Dewar flask filled with hot water or an insulated bath can allow cooling over several hours. Slow cooling is the most critical factor for successful crystallization.[6]

  • Use a More Dilute Solution: You may be working with a supersaturated solution. Add a small amount of additional hot solvent to dissolve the oil, then cool slowly again.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

  • Change the Solvent System: The polarity difference between your compound and the solvent may be too large. Try a binary solvent system (see table below).

Potential Recrystallization Solvent Systems

Solvent SystemRationale
Isopropanol / Heptane Dissolve in a minimal amount of hot isopropanol, then slowly add heptane (the anti-solvent) until turbidity persists. Re-heat to clarify and cool slowly.
Ethyl Acetate / Hexane A classic combination for moderately polar compounds.
Toluene Aromatic compounds often crystallize well from toluene.
Water (as hydrochloride salt) Convert the free base to its hydrochloride salt by adding HCl. The salt will have very different solubility properties and may crystallize well from water or an alcohol/water mixture.[7]

Q7: I am getting a persistent emulsion during my aqueous work-up. How can I break it?

Emulsions are common with amphiphilic molecules like this one, which can act as surfactants.

Solutions:

  • Add Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, making it more polar and forcing your organic compound into the organic layer.

  • Change the pH: If your extraction is at neutral pH, try making the aqueous layer distinctly basic (pH > 11 with NaOH) to ensure your compound is in its free base form, which is less water-soluble.

  • Filter through Celite: Pass the entire emulsified mixture through a pad of Celite or diatomaceous earth. This can physically disrupt the emulsion droplets.

  • Patience: Sometimes, simply letting the mixture stand for an extended period (30 minutes to several hours) will allow the layers to separate.

Detailed Experimental Protocols

Protocol 1: Baseline-Suppressed Flash Column Chromatography

This protocol is designed to achieve high-purity this compound by actively suppressing interactions with the silica stationary phase.

  • Mobile Phase Preparation: Prepare a stock solution of 10% Methanol in Dichloromethane (DCM). To this stock, add 2% triethylamine (TEA) by volume. For example, to 980 mL of the DCM/MeOH mixture, add 20 mL of TEA. Degas the solution by sonicating for 10 minutes.

  • Column Packing:

    • Select a silica gel column appropriate for your sample size.

    • Flush the column with the prepared mobile phase (DCM/MeOH/TEA) for at least 5 column volumes. This is a critical pre-equilibration step to neutralize the entire silica bed.[5]

  • Sample Loading:

    • Dissolve your crude material in a minimal amount of the mobile phase.

    • Alternatively (for better resolution): Dissolve the crude material in a strong solvent (like pure DCM/MeOH), add a small amount of silica gel, and concentrate to a dry powder. This dry-loading method prevents solvent effects at the origin.

  • Elution and Fraction Collection:

    • Run the column using the prepared mobile phase.

    • Collect fractions and monitor by TLC (using the same eluent system).

    • Combine fractions containing the pure product.

  • Work-up:

    • Concentrate the combined fractions on a rotary evaporator.

    • Co-evaporation: To remove residual TEA, add toluene (50-100 mL) to the flask and re-concentrate. Repeat 2-3 times. The toluene forms a low-boiling azeotrope with TEA, facilitating its removal.

Purification Strategy Decision Workflow

G start Start: Crude Product purity_check Assess Purity (TLC/HPLC) Is Purity >95%? start->purity_check liquid_check Is the product a solid or a non-volatile oil? purity_check->liquid_check No final_product Final Purified Product purity_check->final_product Yes recrystallize Attempt Recrystallization (e.g., IPA/Heptane) liquid_check->recrystallize Yes, Solid column Perform Flash Column Chromatography (DCM/MeOH/TEA) liquid_check->column No, Volatile Oil recryst_ok Was Recrystallization Successful? recrystallize->recryst_ok recryst_ok->column No, Oiled Out recryst_ok->final_product Yes column->final_product distill Consider Kugelrohr or Short-Path Distillation (High Vacuum)

Caption: A logical workflow for selecting a purification method.

References

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • National Center for Biotechnology Information. "4-(2-Morpholinoethoxy)aniline" PubChem Compound Summary for CID 6484711. [Link]

  • Li, Y., et al. (2018). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PLOS ONE, 13(1), e0190523. [Link]

  • ResearchGate. (2008). 4-Morpholinoaniline. [Link]

  • Chemistry Stack Exchange. (2020). Purification of primary amines using Schiff base immobilization. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • Scribd. Recrystallization. [Link]

  • Elsevier. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Food Chemistry, 364, 130420. [Link]

  • Google Patents. US2566097A - 2-(3:4-dihydroxyphenyl)
  • ResearchGate. (2005). Aromatic amines from azo dye reduction. [Link]

  • Reddit. (2022). Chromotography with free amines?. [Link]

  • National Center for Biotechnology Information. (2022). Accessing new polymorphs and solvates through solvothermal recrystallization. IUCrJ, 9(Pt 1), 49–54. [Link]

  • Carl ROTH. Safety Data Sheet: 3-Nitroaniline. [Link]

  • Cheméo. Chemical Properties of Aniline, 3-ethyl- (CAS 587-02-0). [Link]

  • Columbia University. Column chromatography. [Link]

  • Cram. Recrystallization Of Acetanilide From Aniline. [Link]

  • YouTube. (2020). Recrystallization of Acetanilide. [Link]

  • Preprints.org. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]

  • PubMed. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 179-190. [Link]

  • World Journal of Pharmaceutical Research. A review on identification, isolation and characterization of impurities in drug substance and drug product. [Link]

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minimizing impurity formation in 3-(2-Morpholin-4-ylethoxy)aniline production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Production of 3-(2-Morpholin-4-ylethoxy)aniline

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize impurity formation and optimize your synthesis.

I. Understanding the Synthesis and Potential Impurities

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity. The most common synthetic route involves the reaction of 3-aminophenol with a suitable morpholinoethylating agent, followed by reduction of a nitro group if starting from a nitrophenol derivative. Impurities can arise from various sources, including starting materials, side reactions, and degradation of the final product.

Common Synthetic Pathway:

A prevalent method for synthesizing anilines is through the nitration of an aromatic compound, followed by the reduction of the corresponding nitroarene. In the context of this compound, this would typically involve the etherification of 3-nitrophenol with 4-(2-chloroethyl)morpholine, followed by the reduction of the nitro group to an amine.

Synthesis_Pathway 3-Nitrophenol 3-Nitrophenol Intermediate_Nitro_Compound 3-(2-Morpholin-4-ylethoxy)-1-nitrobenzene 3-Nitrophenol->Intermediate_Nitro_Compound Etherification (e.g., K2CO3, DMF) 4-(2-Chloroethyl)morpholine 4-(2-Chloroethyl)morpholine 4-(2-Chloroethyl)morpholine->Intermediate_Nitro_Compound Final_Product This compound Intermediate_Nitro_Compound->Final_Product Reduction (e.g., H2/Pd-C, SnCl2)

Caption: General synthetic route for this compound.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

FAQ 1: My final product purity is low, and I see multiple spots on my TLC. What are the likely impurities?

Answer: Low purity with multiple TLC spots suggests the presence of several impurities. These can be broadly categorized as process-related or degradation-related.

Potential Process-Related Impurities:

  • Unreacted Starting Materials: Residual 3-aminophenol or the morpholinoethylating agent.

  • Over-alkylation Products: Dialkylation of the aniline nitrogen, leading to a tertiary amine.

  • Ring-Substituted Byproducts: If harsh conditions are used, substitution on the aromatic ring can occur.

  • Incomplete Reduction: If starting from a nitro-aromatic precursor, incomplete reduction can leave residual nitro-compound.

Potential Degradation Impurities:

  • Oxidation Products: Anilines are susceptible to oxidation, which can form colored impurities like p-benzoquinone.

  • Hydrolysis Products: The ether linkage can be susceptible to cleavage under strong acidic or basic conditions, leading back to 3-aminophenol.

Troubleshooting Steps:

  • Characterize the Impurities: Use techniques like LC-MS to identify the molecular weights of the impurities. This will provide clues to their structures.

  • Optimize Reaction Conditions:

    • Temperature: Lowering the reaction temperature can often reduce the formation of side products.

    • Stoichiometry: Use a precise stoichiometry of reactants to avoid excess starting materials.

    • Reaction Time: Monitor the reaction progress by TLC or HPLC to avoid prolonged reaction times that can lead to degradation.

  • Purification: Employ appropriate purification techniques. Recrystallization is often effective, but column chromatography may be necessary for closely related impurities.

FAQ 2: I am observing a significant amount of a higher molecular weight impurity. What could it be?

Answer: A higher molecular weight impurity often points to a dimerization or oligomerization side reaction. The aniline functional group is nucleophilic and can potentially react with an electrophilic species in the reaction mixture.

Possible Causes and Solutions:

Impurity TypePotential CauseRecommended Action
Dimerization Reaction of the aniline product with an unreacted electrophilic starting material or intermediate.Ensure complete consumption of the electrophile by monitoring the reaction. Consider adding the aniline precursor slowly to the reaction mixture.
Polymerization Aniline compounds can undergo oxidative polymerization, especially in the presence of air and certain metal catalysts.Purge the reaction vessel with an inert gas (e.g., nitrogen or argon). Use purified solvents and reagents to minimize trace metal contamination.
FAQ 3: My product is discolored (e.g., brown or dark). How can I prevent this?

Answer: Discoloration is a common issue with anilines and is almost always due to oxidation.

Preventative Measures:

  • Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (N₂ or Ar) to minimize contact with oxygen.

  • Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles.

  • Antioxidants: In some cases, a small amount of an antioxidant like sodium bisulfite can be added during work-up to prevent oxidation.

  • Storage: Store the final product under an inert atmosphere, protected from light, and at a low temperature.

FAQ 4: How can I effectively monitor the reaction to minimize byproduct formation?

Answer: Real-time reaction monitoring is crucial for optimizing the synthesis and minimizing impurities.

Recommended Analytical Techniques:

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring. Use a suitable solvent system to achieve good separation between starting materials, product, and major byproducts.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the progress of the reaction. It is the gold standard for impurity analysis.

  • Gas Chromatography (GC): Useful for monitoring volatile components like residual solvents.

Troubleshooting_Workflow Start Start Impurity_Detected Impurity Detected (TLC/HPLC) Start->Impurity_Detected Characterize Characterize Impurity (LC-MS, NMR) Impurity_Detected->Characterize Process_Related Process-Related? Characterize->Process_Related Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) Process_Related->Optimize_Conditions Yes Degradation_Product Degradation Product? Process_Related->Degradation_Product No Purify Purify Product (Recrystallization, Chromatography) Optimize_Conditions->Purify Improve_Workup Improve Work-up/Storage (Inert atm, low temp) Degradation_Product->Improve_Workup Yes Degradation_Product->Purify No Improve_Workup->Purify End End Purify->End

Caption: A logical workflow for troubleshooting impurity formation.

III. Experimental Protocols

Protocol 1: General Procedure for Impurity Profiling by HPLC-UV

High-Performance Liquid Chromatography with UV detection is a powerful technique for separating and quantifying impurities.

Instrumentation and Conditions:

ParameterSpecification
Column C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point.
Flow Rate 1.0 mL/min
Detection UV detector set at a wavelength where the aniline and expected impurities have significant absorbance (e.g., 254 nm or 280 nm).
Injection Volume 10-20 µL
Column Temperature 25-30 °C

Procedure:

  • Sample Preparation: Dissolve a known concentration of your crude or purified product in the mobile phase.

  • Standard Preparation: Prepare standards of your starting materials and, if available, any known impurities.

  • Injection: Inject the samples and standards onto the HPLC system.

  • Data Analysis: Identify and quantify the impurities by comparing their retention times and peak areas to those of the standards. For unknown impurities, relative peak area percentage can provide an estimation of their levels.

IV. References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6484711, 4-(2-Morpholinoethoxy)aniline. [Link]

  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Poupin, P., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from

Technical Support Center: Optimizing Storage Conditions for 3-(2-Morpholin-4-ylethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 3-(2-Morpholin-4-ylethoxy)aniline (CAS No. 112677-72-2) is a key bifunctional organic compound, featuring both an aromatic amine (aniline) and a morpholine-ether moiety.[1] Its unique structure makes it a valuable intermediate in medicinal chemistry and materials science.[1] However, the very features that make it chemically useful also render it susceptible to degradation if not stored under optimal conditions. The integrity of your research, the reproducibility of your experiments, and the safety of your lab personnel depend on maintaining the purity of this reagent.

This guide provides a comprehensive, experience-driven framework for the storage, handling, and troubleshooting of this compound.

Part 1: Understanding the Chemical Vulnerabilities

The stability of this compound is dictated by its two primary functional groups:

  • The Aniline Moiety: The primary aromatic amine group (-NH₂) is the most significant point of vulnerability. It is highly susceptible to oxidation, a process that can be initiated by atmospheric oxygen and accelerated by light and trace metal impurities. This oxidative degradation is the primary cause of discoloration (from off-white/pale yellow to brown or black) and the formation of complex polymeric impurities.[2][3] These impurities can interfere with subsequent reactions, leading to lower yields, difficult purification, and inconsistent biological or material properties.

  • The Morpholine and Ether Moieties: The morpholine ring contains a secondary amine and an ether group.[4] While the ether linkage is generally stable under typical storage conditions, the nitrogen atom in the morpholine ring is basic, similar to the aniline nitrogen.[5] The entire molecule can react with strong acids. Furthermore, while not strongly hygroscopic, prolonged exposure to atmospheric moisture can lead to clumping and may facilitate certain degradation pathways.

Part 2: Recommended Storage Protocol & Data Summary

To ensure the long-term stability and purity of this compound, adherence to a strict storage protocol is critical. The following table summarizes the key parameters.

Parameter Optimal Condition Sub-Optimal (High-Risk) Condition Scientific Rationale
Temperature 2-8°C (Refrigerated)Room Temperature or HigherReduces the rate of oxidative and other degradation reactions. Avoid freezing unless the material is sealed under a dry, inert atmosphere to prevent moisture condensation.
Atmosphere Inert Gas (Argon or Nitrogen)AirThe aniline group is highly sensitive to atmospheric oxygen. An inert atmosphere is the most effective way to prevent oxidative degradation and color change.[6][7]
Light Amber Glass Vial / Store in DarknessClear Vial / Exposure to Lab LightingLight, particularly UV, provides the energy to initiate and accelerate the oxidation of the aniline moiety.[8]
Container Tightly Sealed Glass Vial with PTFE-lined CapLoosely Capped or Parafilm-Sealed ContainerPrevents ingress of both oxygen and atmospheric moisture. PTFE liners provide an excellent, non-reactive seal.[6]
Environment Dry / Desiccator (if opened frequently)Humid EnvironmentMinimizes moisture absorption, which can cause clumping and potentially hydrolytic degradation over extended periods.[9]
Experimental Protocol: Inert Gas Overlay for Long-Term Storage

This protocol should be performed inside a fume hood.

Objective: To replace the air in the headspace of the storage vial with a dry, inert gas to prevent degradation.

Materials:

  • Vial of this compound

  • Source of dry Argon or Nitrogen gas with a regulator

  • Long needle (e.g., 18-gauge) attached to the gas line via tubing

  • Short "vent" needle (e.g., 22-gauge)

  • Septum-style cap or a standard cap that can be briefly loosened

Procedure:

  • Prepare the Gas Line: Set the gas regulator to a very low, gentle flow rate (e.g., 1-2 psi). A high-pressure stream can blow the solid material out of the vial.

  • Insert Needles: If using a septum cap, carefully pierce the septum with both the long gas inlet needle and the short vent needle. Ensure the gas inlet needle tip is below the headspace, near the surface of the solid, but not touching it. The vent needle tip should be just through the septum.

  • Purge the Headspace: Allow the inert gas to flow gently into the vial for 1-2 minutes. The heavier inert gas will displace the lighter, oxygen-containing air, which will exit through the vent needle.

  • Seal the Vial: While the gas is still flowing, remove the vent needle first, then the gas inlet needle. Immediately tighten the cap securely.

  • Final Steps: For extra protection, wrap the cap-vial interface with Parafilm. Place the sealed vial inside a labeled, light-blocking secondary container or bag and store at 2-8°C.

Part 3: Troubleshooting Guide

This section addresses common issues encountered during the storage and use of this compound.

Q1: My compound, which was originally an off-white powder, has turned yellow/brown. What happened and can I still use it?

A1: A color change to yellow or brown is a definitive sign of oxidative degradation of the aniline group. The intensity of the color correlates with the extent of impurity formation.

  • Causality: This is almost always due to prolonged or repeated exposure to atmospheric oxygen and/or light. The seal on your container may be compromised, or the material may have been handled in the open air too frequently.

  • Actionable Advice: For critical applications like drug development or quantitative assays, you should not use the discolored material. The impurities can lead to unpredictable side reactions and non-reproducible results. For less sensitive applications, you may proceed with caution, but be aware that the purity is compromised. A purity check via LC-MS or ¹H NMR is highly recommended to quantify the extent of degradation before use.

Q2: The powder in my vial has become clumpy and hard. What is the cause?

A2: Clumping or caking is a classic sign of moisture absorption.

  • Causality: This indicates that the container was not sealed properly or was opened frequently in a humid environment, allowing atmospheric water to be adsorbed by the material.

  • Actionable Advice: While the primary chemical structure may still be intact, the presence of water can interfere with moisture-sensitive reactions (e.g., those using Grignard reagents or lithium aluminum hydride). If the material is only slightly clumpy, you can try drying it under a high vacuum for several hours. For severely caked material, its use is discouraged in anhydrous reaction systems. Storing the primary vial inside a larger container with a desiccant can help prevent this issue.[9]

Q3: My experiments using a new batch of this reagent are giving different results compared to an old batch. Could storage be the issue?

A3: Absolutely. Inconsistent experimental results are a common consequence of using a degraded reagent.

  • Causality: The active concentration of this compound in a degraded sample is lower than expected. Furthermore, the impurities formed during degradation can act as catalysts, inhibitors, or competing substrates in your reaction, leading to different product profiles or reaction rates.

  • Actionable Advice: This situation requires a systematic review of your storage protocol. Use the troubleshooting workflow below. Always qualify a new batch of any critical reagent with a standard analytical technique (e.g., NMR, LC-MS) to establish a baseline purity before putting it into general use.

Troubleshooting Workflow for Degraded Sample

G cluster_0 Problem Identification & Analysis cluster_1 Diagnosis & Action cluster_2 Resolution start Sample Appearance or Performance Issue Observed check_color Is there a significant color change (yellow/brown)? start->check_color check_physical Is the material clumpy or caked? check_color->check_physical No oxidation Probable Cause: Oxidation check_color->oxidation Yes moisture Probable Cause: Moisture Contamination check_physical->moisture Yes verify_purity Action: Verify Purity (LC-MS, NMR, etc.) check_physical->verify_purity No (Performance Issue Only) review_storage Action: Review Storage Protocol (Inert gas, light, temp) oxidation->review_storage dry_sample Action: Dry under high vacuum. Store in desiccator. moisture->dry_sample decision Is purity acceptable for intended use? verify_purity->decision review_storage->verify_purity dry_sample->verify_purity proceed Proceed with Experiment decision->proceed Yes repurpose Use for non-critical work, re-purify, or dispose. decision->repurpose No

Caption: Troubleshooting workflow for a suspect sample.

Part 4: Frequently Asked Questions (FAQs)

  • FAQ 1: Is refrigeration at 2-8°C sufficient without an inert atmosphere? No. While cold temperatures slow the rate of degradation, they do not stop it. The primary driver of degradation for this compound is oxygen. Storing it in the air, even when refrigerated, will lead to oxidation over time. The combination of refrigeration and an inert atmosphere is required for optimal long-term stability.

  • FAQ 2: How should I weigh and dispense the compound for my experiment? For optimal results, weighing should be done quickly to minimize exposure to air. For highly sensitive experiments, all manipulations should be performed in a glovebox or glove bag.[10] If a glovebox is unavailable, you can quickly weigh the compound in the open and immediately add it to your reaction vessel, which is then purged with inert gas. Avoid leaving the stock bottle open on the bench.

  • FAQ 3: Can I store a solution of this compound? Storing solutions is generally not recommended for long periods. The stability in solution is highly dependent on the solvent, pH, and exposure to air. Aniline itself can degrade in aqueous solutions.[2] If you must store a solution, use a degassed, anhydrous solvent, store under an inert atmosphere in the dark at 2-8°C, and use it as quickly as possible. Re-qualify the solution's purity if stored for more than a few days.

  • FAQ 4: What are the primary safety concerns with this compound? Based on data for structurally similar morpholinoaniline compounds, this compound should be handled with care. It is likely to be harmful if swallowed, inhaled, or in contact with the skin, and may cause skin and serious eye irritation.[11][12][13][14][15] Always handle this compound in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.

References

  • PubChem. 3-Fluoro-4-morpholinoaniline. National Institutes of Health. [Link]

  • PubChem. 3-Chloro-4-morpholinoaniline. National Institutes of Health. [Link]

  • PubChem. 4-(2-Morpholinoethoxy)aniline. National Institutes of Health. [Link]

  • PubChem. 3-(Morpholin-4-yl)aniline. National Institutes of Health. [Link]

  • Wikipedia. Morpholine. [Link]

  • MIT. Handling air-sensitive reagents AL-134. [Link]

  • Lyons, C. D., et al. Mechanisms and pathways of aniline elimination from aquatic environments. Applied and Environmental Microbiology. [Link]

  • Ataman Kimya. MORPHOLINE. [Link]

  • Carl ROTH. Safety Data Sheet: Morpholine. [Link]

  • Cresset Group. Aniline replacement in drug-like compounds. [Link]

  • Ataman Kimya. MORPHOLINE. [Link]

  • University of Pittsburgh, Wipf Group. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • PubChem. Morpholine. National Institutes of Health. [Link]

  • MDPI. Black Gold in Medicine: Rediscovering the Pharmacological Potential. [Link]

  • University of California, Santa Barbara. Aniline - Standard Operating Procedure. [Link]

  • Wikipedia. Phenylalanine. [Link]

  • Turhan, K., & Uzman, S. (2007). The degradation products of aniline in the solutions with ozone and kinetic investigations. Annali di Chimica, 97(10), 1129-1138. [Link]

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Validation & Comparative

A Comparative Analysis of 3-(2-Morpholin-4-ylethoxy)aniline and Structurally Related Anilines for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Aniline Moiety in Medicinal Chemistry and the Rationale for Structural Analogs

Anilines are a cornerstone of modern medicinal chemistry, serving as versatile scaffolds in the synthesis of a vast array of therapeutic agents.[1] Their utility, however, is often tempered by inherent liabilities, including metabolic instability and the potential for toxic side effects.[2] These drawbacks frequently arise from the metabolic oxidation of the aniline ring, which can lead to the formation of reactive metabolites.[2] Consequently, a key strategy in drug development is the judicious modification of the aniline structure to enhance its pharmacological profile while mitigating these risks.

This guide provides a comprehensive comparative analysis of 3-(2-Morpholin-4-ylethoxy)aniline, a molecule of interest in medicinal chemistry due to the presence of both an aniline core and a morpholine-containing side chain.[2] The morpholine group is a privileged structure in drug design, often incorporated to improve physicochemical properties such as solubility and to introduce favorable interactions with biological targets.[1][3] To understand the structure-activity and structure-property relationships of this compound, we will compare it with two strategically chosen analogs:

  • 4-(2-Morpholinoethoxy)aniline: The para-isomer of the title compound, allowing for an investigation into the impact of substituent positioning on the aniline ring.

  • 3-Fluoro-4-morpholinoaniline: An analog featuring a bioisosteric fluorine substitution, a common strategy to modulate metabolic stability and electronic properties.[4][5]

This guide will delve into a comparative analysis of their physicochemical properties, outline detailed experimental protocols for their synthesis and characterization, and discuss their potential implications in the context of drug discovery, with a particular focus on kinase inhibitors, where similar structural motifs are prevalent.[6][7]

Structural Comparison and Physicochemical Properties

The subtle structural differences between this compound and its selected comparators can significantly influence their behavior in biological systems. The table below summarizes key computed physicochemical properties for each compound, providing a foundation for our comparative analysis.

Compound Structure Molecular Formula Molecular Weight ( g/mol ) XLogP3 Hydrogen Bond Donor Count Hydrogen Bond Acceptor Count Rotatable Bond Count
This compound [Insert Image of this compound structure here]C₁₂H₁₈N₂O₂222.280.9144
4-(2-Morpholinoethoxy)aniline [Insert Image of 4-(2-Morpholinoethoxy)aniline structure here]C₁₂H₁₈N₂O₂222.280.9144
3-Fluoro-4-morpholinoaniline [Insert Image of 3-Fluoro-4-morpholinoaniline structure here]C₁₀H₁₃FN₂O196.221.1141

Data sourced from PubChem.[2][4][8]

Experimental Protocols for Synthesis and Comparative Analysis

To provide a robust comparison, standardized experimental protocols are essential. The following sections detail the synthesis and the analytical methods for evaluating the key properties of the three aniline derivatives.

Synthesis of Anilino-Morpholine Derivatives

The synthesis of these aniline derivatives can be achieved through a multi-step process, typically involving the etherification of a nitrophenol followed by the reduction of the nitro group. The following is a generalizable synthetic scheme:

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Nitro Group Reduction Nitrophenol Substituted Nitrophenol Reaction1 Heat Nitrophenol->Reaction1 Morpholinoethanol 2-Morpholinoethanol Morpholinoethanol->Reaction1 Base Base (e.g., K₂CO₃) Base->Reaction1 Solvent1 Solvent (e.g., DMF) Solvent1->Reaction1 Intermediate Nitro-substituted Morpholinoethoxybenzene Reaction1->Intermediate Intermediate_ref Nitro-substituted Morpholinoethoxybenzene Catalyst Catalyst (e.g., Pd/C) Reaction2 Stirring Catalyst->Reaction2 Hydrogen H₂ gas Hydrogen->Reaction2 Solvent2 Solvent (e.g., Ethanol) Solvent2->Reaction2 Intermediate_ref->Reaction2 Final_Product Substituted Morpholinoethoxy/Morpholino Aniline Reaction2->Final_Product

Caption: General synthetic workflow for aniline-morpholine derivatives.

Step-by-Step Synthesis Protocol (Example for 4-(2-Morpholinoethoxy)aniline):

  • Etherification: To a solution of 4-nitrophenol (1 eq.) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq.) and 4-(2-chloroethyl)morpholine hydrochloride (1.1 eq.).

  • Heat the reaction mixture at 80-90°C for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude nitro-intermediate.

  • Reduction: Dissolve the crude intermediate in ethanol and add a catalytic amount of 10% Palladium on carbon (Pd/C).[9]

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 4-6 hours.[9]

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.[9]

  • Concentrate the filtrate under reduced pressure to yield the crude 4-(2-Morpholinoethoxy)aniline.

  • Purify the crude product by column chromatography or recrystallization to obtain the final product.

Comparative Physicochemical and Metabolic Profiling

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding.

pKa_Determination cluster_workflow pKa Determination Workflow Sample_Prep Dissolve Aniline Derivative in H₂O/Co-solvent Titration Titrate with Standard Acid (e.g., HCl) Sample_Prep->Titration Measurement Record pH vs. Titrant Volume Titration->Measurement Analysis Plot Titration Curve and Determine Midpoint Measurement->Analysis pKa_Value pKa Analysis->pKa_Value

Caption: Workflow for pKa determination via potentiometric titration.

Protocol:

  • Accurately weigh and dissolve a known amount of the aniline derivative in a mixture of water and a co-solvent (e.g., methanol or DMSO) to ensure solubility.

  • Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0).

  • Titrate the sample solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) in small, precise increments.

  • Record the pH of the solution after each addition of the titrant.

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa is determined from the pH at the half-equivalence point of the titration curve.

Aqueous solubility is a key determinant of a drug's absorption and bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility.

Protocol:

  • Add an excess amount of the solid aniline derivative to a known volume of phosphate-buffered saline (PBS) at a physiologically relevant pH (e.g., 7.4).

  • Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, filter or centrifuge the suspension to remove the undissolved solid.

  • Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Construct a calibration curve with known concentrations of the compound to quantify the solubility.

This assay provides an early indication of a compound's susceptibility to metabolism by cytochrome P450 enzymes, which are abundant in the liver.

Metabolic_Stability_Assay cluster_workflow Microsomal Stability Assay Workflow Incubation_Mix Prepare Incubation Mixture: - Aniline Derivative - Liver Microsomes - PBS Reaction_Start Initiate Reaction with NADPH Incubation_Mix->Reaction_Start Time_Points Collect Aliquots at Different Time Points (e.g., 0, 5, 15, 30, 60 min) Reaction_Start->Time_Points Reaction_Stop Quench Reaction with Acetonitrile Time_Points->Reaction_Stop Analysis Analyze Samples by LC-MS/MS Reaction_Stop->Analysis Data_Analysis Determine Rate of Disappearance and Half-life (t½) Analysis->Data_Analysis Stability_Profile Metabolic Stability Data_Analysis->Stability_Profile

Caption: Workflow for the in vitro metabolic stability assay.

Protocol:

  • Prepare a stock solution of the aniline derivative in a suitable organic solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine liver microsomes (e.g., human or rat), phosphate buffer (pH 7.4), and the test compound at a final concentration typically in the low micromolar range.

  • Pre-incubate the mixture at 37°C for a few minutes.

  • Initiate the metabolic reaction by adding a solution of NADPH (a cofactor for P450 enzymes).

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time to determine the rate of metabolism and calculate the in vitro half-life (t½).

Discussion and Expected Outcomes

This comparative analysis is designed to elucidate the impact of subtle structural modifications on the key properties of this compound.

  • Impact of Substituent Position (meta vs. para): The comparison between this compound and its para-isomer, 4-(2-Morpholinoethoxy)aniline, will highlight the influence of the morpholinoethoxy group's position on the electronic environment of the aniline nitrogen. This is expected to affect the pKa of the anilinium ion and potentially influence the molecule's interaction with biological targets. Furthermore, the position of the substituent can alter the susceptibility of the aromatic ring to metabolic attack.

  • Effect of Fluorine Substitution: The inclusion of 3-fluoro-4-morpholinoaniline in this study allows for the evaluation of a common bioisosteric replacement strategy. The electron-withdrawing nature of the fluorine atom is anticipated to lower the pKa of the aniline nitrogen. More importantly, fluorine substitution at a position susceptible to metabolic oxidation can block this pathway, thereby increasing the metabolic stability of the molecule.

  • Relevance to Kinase Inhibitors: The morpholinoethoxy moiety is a common feature in many kinase inhibitors, such as gefitinib.[6][7] This group often enhances solubility and provides a key interaction point within the ATP-binding pocket of kinases. By understanding the fundamental properties of these aniline building blocks, researchers can make more informed decisions in the design of novel kinase inhibitors with improved pharmacokinetic and pharmacodynamic profiles.

Conclusion

The systematic and comparative analysis of this compound with its positional isomer and a fluoro-substituted analog provides a valuable framework for understanding the structure-property relationships within this class of compounds. The detailed experimental protocols outlined in this guide offer a practical approach for researchers to generate robust and comparable data on the synthesis, physicochemical properties, and metabolic stability of novel aniline derivatives. Ultimately, this knowledge will empower drug development professionals to design more effective and safer therapeutic agents.

References

  • PubChem. 3-Fluoro-4-morpholinoaniline. National Center for Biotechnology Information. [Link]

  • PubChem. 4-(2-Morpholinoethoxy)aniline. National Center for Biotechnology Information. [Link]

  • Zheng, Y. et al. Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media.
  • Rowan. Running Rowan's pKa Prediction Workflow. [Link]

  • Ugur, I. et al. Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors.
  • PubChem. Gefitinib. National Center for Biotechnology Information. [Link]

  • M. G. A. H. Mostafa, et al. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
  • McKillop, D. et al. Proposed metabolic pathways of gefitinib in humans in vivo Compound...
  • ResearchGate. Gefitinib chemical structure and physicochemical properties. a... [Link]

  • Yildiz, Y. et al. Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science. 2024.
  • Google Patents. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.

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A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 3-(2-Morpholin-4-ylethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the purity of a chemical entity is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. For a molecule like 3-(2-Morpholin-4-ylethoxy)aniline (CAS: 112677-72-2), a versatile building block in medicinal chemistry, ensuring its purity is paramount.[1][2] This guide provides a comprehensive comparison of analytical methodologies to rigorously confirm the purity of this synthesized compound, reflecting the standards expected in a professional drug development environment.

The unique structure of this compound, featuring an aromatic amine, an ether linkage, and a morpholine ring, necessitates a multi-faceted analytical approach.[1] Relying on a single technique is insufficient, as different methods offer orthogonal (complementary) insights into a sample's composition. This guide will dissect the most effective techniques, detailing their underlying principles, comparative strengths, and providing actionable protocols.

An Orthogonal Strategy for Purity Verification

A robust purity assessment relies on an orthogonal strategy, where multiple analytical techniques based on different chemical and physical principles are employed. This minimizes the risk of overlooking impurities that might co-elute in chromatography, be silent in a particular spectroscopic method, or otherwise go undetected. For this compound, a combination of chromatography, spectroscopy, and elemental analysis provides a self-validating system for purity confirmation.

G cluster_synthesis Synthesis & Work-up cluster_decision Final Assessment SynthesizedProduct Crude 3-(2-Morpholin-4- ylethoxy)aniline HPLC HPLC/UPLC (Quantitative Purity) SynthesizedProduct->HPLC Primary screen for major components NMR NMR Spectroscopy (Structural Identity) SynthesizedProduct->NMR Confirm structure of major peak MS Mass Spectrometry (Molecular Weight) HPLC->MS Decision Purity Confirmed? (Pass/Fail) HPLC->Decision Quantitative purity check NMR->Decision Structural integrity check MS->Decision Molecular identity check EA Elemental Analysis (Elemental Composition) EA->Decision Compositional purity check

Figure 1: An orthogonal workflow for the comprehensive purity assessment of a synthesized compound.

Comparative Analysis of Purity Determination Methods

High-Performance Liquid Chromatography (HPLC/UPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For this compound, a reverse-phase (RP-HPLC) method is typically the most effective, where a nonpolar stationary phase is used with a polar mobile phase. The aniline and morpholine moieties provide sufficient polarity for good retention and separation.

Expertise & Trustworthiness: HPLC is the workhorse for purity analysis in the pharmaceutical industry. Its primary strength is its quantitative power. By measuring the area under the curve for the main peak relative to the total area of all peaks (impurities included), a precise percentage purity can be determined. A photodiode array (PDA) or UV detector is ideal, as the aromatic ring of the aniline provides a strong chromophore for sensitive detection.

Alternatives: Ultra-high-performance liquid chromatography (UPLC) offers higher resolution and faster analysis times compared to traditional HPLC, making it superior for resolving closely related impurities.

FeatureHPLC/UPLCGas Chromatography (GC)
Principle Liquid-solid phase partitioningGas-solid/liquid phase partitioning
Analyte Suitability Excellent for non-volatile, polar compoundsSuitable for volatile, thermally stable compounds
Our Compound Ideal. Non-volatile, polar.Less Ideal. High boiling point may require derivatization.
Sensitivity High (ng to pg range)Very High (pg to fg range)[3]
Quantitation ExcellentGood, but can be more variable
Impurity Detection Detects non-volatile impuritiesDetects volatile impurities
Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) to provide detailed information about the molecular structure and chemical environment of atoms. It is arguably the most powerful tool for unambiguous structure confirmation.

Expertise & Trustworthiness: A ¹H NMR spectrum provides a "fingerprint" of the molecule. For this compound, one would expect to see distinct signals for the aromatic protons, the ethoxy bridge protons, and the two sets of non-equivalent protons on the morpholine ring. The integration (area) of these signals should correspond to the number of protons in each environment. The absence of unexpected signals is a strong indicator of purity. ¹³C NMR, while less sensitive, confirms the carbon skeleton of the molecule.[4]

Self-Validation: The combination of ¹H and ¹³C NMR provides a self-validating structural assessment. Any significant impurity with a different structure will almost certainly present its own set of signals, which can be readily identified.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound, offering definitive confirmation of its identity.

Expertise & Trustworthiness: When coupled with a chromatographic inlet (like LC-MS or GC-MS), MS becomes a powerful tool for both identifying the main component and characterizing impurities. For this compound (C₁₂H₁₈N₂O₂), high-resolution mass spectrometry (HRMS) would be expected to yield a molecular ion peak very close to its calculated monoisotopic mass.[4] Any other observed peaks in the chromatogram can be individually analyzed by the mass spectrometer to help identify the structure of impurities.

G cluster_lcms LC-MS Impurity Identification cluster_output Generated Data LC HPLC Separation (e.g., Main Peak at 5.2 min, Impurity at 4.8 min) ESI Electrospray Ionization (ESI+) LC->ESI Eluent flow MS_Analyzer Mass Analyzer (e.g., TOF, Orbitrap) ESI->MS_Analyzer Ion beam Detector Detector MS_Analyzer->Detector Data Data System: - Chromatogram - Mass Spectra Detector->Data MainPeak Spectrum of Main Peak: m/z = 223.1441 [M+H]⁺ (Confirms Product) Data->MainPeak ImpurityPeak Spectrum of Impurity Peak: m/z = 207.1492 [M+H]⁺ (Suggests structure) Data->ImpurityPeak

Sources

A Comparative Guide to the Biological Activity of 3-(2-Morpholin-4-ylethoxy)aniline and Structurally Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in oncology, the exploration of novel chemical scaffolds that can serve as templates for potent and selective kinase inhibitors is of paramount importance. The compound 3-(2-Morpholin-4-ylethoxy)aniline represents a simple yet intriguing scaffold, combining the well-established pharmacophoric elements of a morpholine ring and an aniline moiety. While direct and extensive biological data for this specific molecule remains limited in publicly accessible literature, a comprehensive analysis of its structural analogs provides significant insights into its potential as a kinase inhibitor, particularly targeting the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and proliferation often dysregulated in cancer.[1][2]

This guide provides a comparative analysis of the biological activity of the this compound scaffold by examining structurally similar compounds for which experimental data is available. We will delve into the rationale behind the molecular design of these analogs, compare their biological efficacy, and provide detailed experimental protocols for key assays, offering a valuable resource for researchers in medicinal chemistry and drug development.

The this compound Scaffold: A Privileged Combination

The this compound structure is characterized by three key components: a central aniline ring, a flexible ethoxy linker, and a terminal morpholine group.[3] Each of these fragments plays a crucial role in the potential biological activity of the molecule. The aniline group can serve as a key hydrogen bond donor and acceptor, interacting with the hinge region of kinase active sites.[1][4] The morpholine ring is a common feature in many approved and investigational kinase inhibitors, where its oxygen atom often forms a critical hydrogen bond with the backbone NH of the kinase hinge region, contributing significantly to binding affinity and selectivity.[5][6] The ethoxy linker provides conformational flexibility, allowing the molecule to adopt an optimal orientation within the ATP-binding pocket of a target kinase.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

Many structurally related compounds containing the morpholine and aniline moieties have demonstrated potent inhibitory activity against phosphoinositide 3-kinases (PI3Ks).[7][8] The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[2] In many cancers, this pathway is constitutively activated through mutations in key components like PIK3CA (encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN.[6]

Inhibitors based on the morpholino-aniline scaffold typically act as ATP-competitive inhibitors, binding to the ATP pocket of the PI3K catalytic domain. This prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step in the activation of downstream effectors like Akt. By blocking this pathway, these inhibitors can induce cell cycle arrest and apoptosis in cancer cells.[2][3]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor This compound Scaffold Inhibitor Inhibitor->PI3K Inhibition

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of the morpholino-aniline scaffold.

Comparative Analysis of Structurally Similar Compounds

To understand the potential of the this compound scaffold, we will examine the biological activity of several structurally related compounds. These analogs share the core morpholine and aniline moieties but differ in the central heterocyclic scaffold and substitutions on the aniline ring.

Compound IDCore StructureAniline SubstitutionTarget Cell LineIC50 (µM)Reference
Compound 3c 2-Morpholino-4-anilinoquinoline4-(3-Fluorobenzyloxy)-3-chlorophenylHepG211.42[7]
Compound 3d 2-Morpholino-4-anilinoquinoline4-(4-Fluorobenzyloxy)-3-chlorophenylHepG28.50[7]
Compound 3e 2-Morpholino-4-anilinoquinoline4-((3-(Trifluoromethyl)benzyl)oxy)phenylHepG212.76[7]
15e 4-Morpholino-2-phenylthieno[3,2-d]pyrimidinePhenylA3750.58[9]

Key Insights from Comparative Data:

  • Core Scaffold Influence: The nature of the central heterocyclic ring system significantly impacts potency. The thieno[3,2-d]pyrimidine core in compound 15e leads to a much lower IC50 value compared to the 2-morpholino-4-anilinoquinoline scaffold of compounds 3c-3e , suggesting a better fit in the kinase active site.[7][9]

  • Aniline Substitution Effects: The substitutions on the aniline ring in compounds 3c , 3d , and 3e demonstrate the importance of this region for modulating activity. The specific positioning of electron-withdrawing and bulky groups can fine-tune the inhibitory potential.[7]

  • Cell Line Specificity: The observed activities are specific to the tested cell lines (HepG2 for compounds 3c-3e and A375 for 15e). It is crucial to profile inhibitors against a panel of cell lines to understand their broader anticancer potential.[7][9]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental protocols for key assays are provided below.

Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

MTT_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 5 cluster_3 Analysis A Seed cells in 96-well plate B Treat cells with compounds A->B C Add MTT reagent B->C D Incubate (3-4 hours) C->D E Add solubilization solution (DMSO) D->E F Read absorbance (570 nm) E->F G Calculate IC50 F->G

Figure 2: Workflow for a typical MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HepG2) in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.[7]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., in a two-fold serial dilution) and incubate for 72 hours.[7]

  • MTT Addition: After incubation, add 15 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7]

  • Formazan Solubilization: Remove the medium and add 50 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the optical density at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.[7]

Kinase Inhibition Assay (Example: PI3Kα)

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Step-by-Step Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the PI3Kα enzyme, the lipid substrate (e.g., PIP2), and the test compound at various concentrations in a suitable assay buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of product (e.g., ADP or phosphorylated substrate) using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.

Structure-Activity Relationship (SAR) and Future Directions

The analysis of structurally related compounds allows for the deduction of preliminary structure-activity relationships for the this compound scaffold:

  • The Morpholine Moiety: This group is likely crucial for potent PI3K inhibition, acting as a key hydrogen bond acceptor with the hinge region of the kinase.[5]

  • The Aniline Nitrogen: The nitrogen atom of the aniline ring is a potential hydrogen bond donor and its position relative to the core scaffold is important for activity.[4]

  • Substitutions on the Aniline Ring: The nature and position of substituents on the aniline ring can significantly influence potency and selectivity. Exploring a variety of electron-donating and electron-withdrawing groups, as well as different steric properties, is a promising avenue for optimization.[7]

  • The Central Core: Replacing the simple aniline ring with more complex heterocyclic systems, such as quinoline or thienopyrimidine, can dramatically enhance inhibitory activity, likely by providing additional beneficial interactions within the ATP-binding pocket.[7][9]

Future research should focus on the synthesis and biological evaluation of this compound and its close derivatives to establish a direct baseline of activity. A comprehensive kinase panel screening would be invaluable to determine its selectivity profile. Furthermore, exploration of different linkers between the aniline and morpholine moieties could provide insights into the optimal conformational flexibility for potent inhibition.

Conclusion

References

  • - National Institutes of Health

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 3-(2-Morpholin-4-ylethoxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel therapeutic candidate from conception to clinic is fraught with challenges. Among the most critical hurdles for kinase inhibitors is ensuring target specificity. The human kinome, with its more than 500 members, presents a vast landscape of potential off-target interactions that can lead to unforeseen toxicities or diminished efficacy. This guide provides an in-depth technical comparison of the cross-reactivity profiles of 3-(2-morpholin-4-ylethoxy)aniline derivatives, a scaffold of growing interest in kinase inhibitor design. We will delve into the experimental methodologies for assessing selectivity, interpret comparative data using real-world examples, and provide actionable protocols for your own cross-reactivity studies.

The Rationale for Selectivity: Why Cross-Reactivity Matters

The this compound scaffold is an attractive starting point for the development of kinase inhibitors due to its synthetic tractability and the proven utility of the morpholine moiety in engaging with the ATP-binding site of various kinases. However, this very versatility necessitates a rigorous evaluation of selectivity. Off-target inhibition can lead to a range of adverse effects, as the inhibition of kinases involved in critical cellular processes can disrupt normal physiological functions[1]. Therefore, a comprehensive understanding of a compound's cross-reactivity is not merely an academic exercise but a crucial step in de-risking a drug discovery program.

Designing a Cross-Reactivity Study: A Multi-Faceted Approach

A robust cross-reactivity study employs a tiered approach, starting with broad screening and progressing to more focused mechanistic studies. The primary goal is to identify and quantify the interactions of a compound with a wide array of kinases.

Tier 1: Large-Scale Kinase Panel Screening

The initial step involves screening the lead compounds against a large panel of purified kinases. Several contract research organizations (CROs) offer comprehensive kinase profiling services, often utilizing radiometric or fluorescence-based assays to measure the inhibitory activity of a compound at a fixed concentration (e.g., 1 or 10 µM)[2][3][4][5][6][7][8]. The output of this primary screen is typically a percentage of inhibition for each kinase, providing a broad overview of the compound's selectivity.

A common metric used to quantify selectivity is the Selectivity Score (S-score) , which is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at 1 µM) by the total number of kinases tested[1]. A lower S-score indicates higher selectivity.

Tier 2: IC50 Determination for Key On- and Off-Targets

Kinases that show significant inhibition in the primary screen are then selected for dose-response studies to determine their half-maximal inhibitory concentration (IC50). This provides a quantitative measure of the compound's potency against each of these kinases. A large therapeutic window between the IC50 for the intended target and the IC50 for off-targets is a key indicator of a promising drug candidate.

Tier 3: Cellular and Functional Assays

Biochemical assays, while essential, do not fully recapitulate the complexity of the cellular environment. Therefore, it is crucial to validate the findings from in vitro kinase assays in cellular models. This can involve:

  • Target Engagement Assays: Techniques like cellular thermal shift assays (CETSA) or NanoBRET™ can confirm that the compound binds to its intended target within the cell.

  • Phosphorylation Assays: Western blotting or ELISA-based methods can be used to measure the phosphorylation status of the target kinase and its downstream substrates, providing a functional readout of target inhibition.

  • Phenotypic Screening: Assessing the compound's effect on cell proliferation, apoptosis, or other relevant cellular phenotypes in a panel of cancer cell lines can provide insights into its mechanism of action and potential off-target effects[9][10].

Comparative Cross-Reactivity Data: Learning from Established Kinase Inhibitors

Kinase TargetGefitinib IC50 (nM)Vandetanib IC50 (nM)
EGFR 20-80 500
VEGFR2 >10,00040
VEGFR3 >10,000110
RET >10,000100
PDGFRβ >10,0001,100
c-Kit>10,000>10,000
Src>10,000>10,000

Data compiled from publicly available sources.[11][12][13][14][15][16] Note that IC50 values can vary depending on the assay conditions.

Interpretation of the Data:

  • Gefitinib demonstrates high selectivity for EGFR, with significantly weaker activity against other kinases. This focused activity profile is a key contributor to its therapeutic efficacy in EGFR-mutant non-small cell lung cancer[17].

  • Vandetanib , in contrast, is a multi-kinase inhibitor, potently targeting VEGFR2, VEGFR3, and RET, in addition to EGFR[13][15][16][18][19]. This broader activity profile makes it effective in treating certain types of thyroid cancer where these kinases are key drivers of tumorigenesis.

These examples highlight how subtle changes to the core scaffold and substitution patterns can dramatically alter the selectivity profile of a kinase inhibitor. For novel this compound derivatives, it is plausible that different substitutions on the aniline ring could modulate their affinity for various kinases, leading to either highly selective or multi-targeted inhibitors.

Experimental Protocol: In Vitro Kinase Profiling Assay (Radiometric Filter Binding Assay)

This protocol provides a detailed methodology for a radiometric filter binding assay, a gold standard for quantifying kinase activity and inhibition[3].

Materials:

  • Purified recombinant kinases

  • Peptide or protein substrate specific for each kinase

  • [γ-³³P]ATP (radiolabeled ATP)

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • 96-well filter plates (e.g., phosphocellulose or glass fiber)

  • Plate washer/harvester

  • Scintillation counter

  • Scintillation fluid

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • Assay Plate Preparation: Add 2.5 µL of the diluted compounds to the wells of a 96-well assay plate. Include wells with DMSO only as a no-inhibitor control.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase reaction buffer, the specific kinase, and its substrate.

  • Initiation of Kinase Reaction: Add the kinase reaction mixture to each well of the assay plate.

  • ATP Addition: To start the reaction, add a solution of [γ-³³P]ATP and non-radiolabeled ATP to each well. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing the kinase to phosphorylate the substrate.

  • Reaction Termination and Substrate Capture: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will pass through.

  • Washing: Wash the filter plate multiple times with a wash buffer to remove any remaining unbound radiolabeled ATP.

  • Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter. The amount of radioactivity is directly proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percentage of inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value[9].

Visualizing the Workflow and Key Concepts

To provide a clearer understanding of the cross-reactivity assessment process, the following diagrams illustrate the experimental workflow and the concept of kinase selectivity.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Potency Determination cluster_2 Tier 3: Cellular Validation Compound Library Compound Library Large Kinase Panel Screen\n(Fixed Concentration) Large Kinase Panel Screen (Fixed Concentration) Compound Library->Large Kinase Panel Screen\n(Fixed Concentration) Broad Profiling Hit Identification\n(% Inhibition) Hit Identification (% Inhibition) Large Kinase Panel Screen\n(Fixed Concentration)->Hit Identification\n(% Inhibition) Dose-Response Assays\n(IC50 Determination) Dose-Response Assays (IC50 Determination) Hit Identification\n(% Inhibition)->Dose-Response Assays\n(IC50 Determination) Quantitative Analysis Selectivity Profile Selectivity Profile Dose-Response Assays\n(IC50 Determination)->Selectivity Profile Cellular Target Engagement Cellular Target Engagement Selectivity Profile->Cellular Target Engagement Functional Assays\n(e.g., Phosphorylation) Functional Assays (e.g., Phosphorylation) Selectivity Profile->Functional Assays\n(e.g., Phosphorylation) Validated Lead Candidate Validated Lead Candidate Cellular Target Engagement->Validated Lead Candidate Functional Assays\n(e.g., Phosphorylation)->Validated Lead Candidate

Tiered workflow for assessing kinase inhibitor cross-reactivity.

G cluster_0 Highly Selective Inhibitor cluster_1 Multi-Targeted Inhibitor A Compound A T1 Target Kinase A->T1 High Affinity O1 Off-Target 1 A->O1 O2 Off-Target 2 A->O2 O3 Off-Target 3 A->O3 B Compound B T2 Target Kinase 1 B->T2 High Affinity T3 Target Kinase 2 B->T3 High Affinity O4 Off-Target 1 B->O4 O5 Off-Target 2 B->O5

Conceptual representation of kinase inhibitor selectivity.

Structure-Activity Relationships and the Gatekeeper Residue

The selectivity of a kinase inhibitor is intimately linked to its chemical structure and how it interacts with the ATP-binding pocket of different kinases. The 4-anilino core of many inhibitors, including Gefitinib and Vandetanib, forms key hydrogen bonds with the "hinge" region of the kinase domain[11]. The substituents on the aniline ring and the quinazoline core (or in our case, the aniline core) explore different sub-pockets, and the nature of these interactions dictates the selectivity profile.

Conclusion and Future Directions

The development of safe and effective kinase inhibitors hinges on a thorough understanding of their cross-reactivity profiles. While the this compound scaffold holds promise, its successful translation into clinical candidates will require a rigorous and systematic evaluation of selectivity. By employing a tiered approach to cross-reactivity testing, from broad kinome screening to detailed cellular and functional assays, researchers can build a comprehensive picture of a compound's on- and off-target activities. The insights gained from such studies are invaluable for guiding medicinal chemistry efforts to optimize selectivity, minimize potential toxicities, and ultimately increase the probability of clinical success. As our understanding of the human kinome and the structural basis of kinase-inhibitor interactions continues to grow, so too will our ability to design the next generation of highly selective and effective targeted therapies.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. [Link]

  • protocols.io. (2023, September 23). In vitro kinase assay. [Link]

  • Rewcastle, G. W., Denny, W. A., Bridges, A. J., Zhou, H., Cody, D. R., McMichael, A., & Fry, D. W. (2001). Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]-and 4-(phenylamino)quinazolines as potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor. Journal of medicinal chemistry, 44(18), 2947-2957. [Link]

  • Fallahi-Sichani, M., Honarnejad, S., Heiser, L. M., Gray, J. W., & Sorger, P. K. (2013). Metrics other than potency reveal systematic variation in responses to cancer drugs. Nature chemical biology, 9(11), 708-714. [Link]

  • ResearchGate. (n.d.). The half maximal inhibitory concentration (IC 50 ) values of gefitinib,.... ResearchGate. [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. [Link]

  • Uitdehaag, J. C., Verloop, R., de Man, J., Zaman, G. J., & van Vlijmen, H. W. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 951229. [Link]

  • Bio-protocol. (2022, September 1). In vitro kinase assay. [Link]

  • Reaction Biology. (n.d.). Kinase Drug Discovery Services. Reaction Biology. [Link]

  • Wells, C. I., & Johnston, I. G. (2012). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PloS one, 7(1), e29664. [Link]

  • ResearchGate. (2015, October 14). Selective use of vandetanib in the treatment of thyroid cancer. [Link]

  • Boschelli, D. H., Wu, Z., Klutchko, S. R., Showalter, H. D., Hamby, J. M., Vickers, D. H., ... & Bradford, L. A. (2001). Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src. Journal of medicinal chemistry, 44(23), 3965-3977. [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Creative Diagnostics. [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. PubMed Central. [Link]

  • ResearchGate. (n.d.). Concordance between IC50 values for gefitinib vs erlotinib. ResearchGate. [Link]

  • World Journal of Pharmaceutical Research. (n.d.). NOVEL 4-ANILINOQUINAZOLINE DERIVATIVES AS EGFR AND VEGFR-2 INHIBITORS. [Link]

  • ResearchGate. (2023, June 27). (PDF) In vitro kinase assay v1. [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Pharmaron. [Link]

  • YouTube. (2017, January 12). The Interplay of Kinase Broad Profiling and Phenotypic Screening. [Link]

  • Patricelli, M. P., Nomanbhoy, T. K., Wu, J., Brown, H., Zhou, D., Zhang, J., ... & Gray, N. S. (2011). In situ kinase profiling reveals functionally relevant properties of native kinases. Chemistry & biology, 18(6), 699-710. [Link]

  • Molecules. (2021). 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. [Link]

  • Pamgene. (n.d.). Kinase Activity Profiling Services. Pamgene. [Link]

  • protocols.io. (2024, May 31). In vitro kinase assay. [Link]

  • Carlomagno, F., Vitagliano, D., Guida, T., Ciardiello, F., Tortora, G., Vecchio, G., ... & Santoro, M. (2002). ZD6474, an orally available inhibitor of KDR tyrosine kinase activity, efficiently blocks oncogenic RET kinases. Cancer research, 62(24), 7284-7290. [Link]

  • Kris, M. G., Natale, R. B., Herbst, R. S., Lynch, T. J., Prager, D., Belani, C. P., ... & Ochs, J. J. (2003). Efficacy of gefitinib, an inhibitor of the epidermal growth factor receptor tyrosine kinase, in symptomatic patients with non–small cell lung cancer: a randomized trial. Jama, 290(16), 2149-2158. [Link]

  • European Journal of Medicinal Chemistry. (2013). Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking. [Link]

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  • PubMed. (2022, September 14). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. [Link]

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Benchmarking the Performance of 3-(2-Morpholin-4-ylethoxy)aniline in Kinase Assays: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Morpholino-Containing Compound

In the landscape of modern drug discovery, particularly in oncology and immunology, the quest for novel small molecule kinase inhibitors is relentless. The morpholine moiety has emerged as a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of potent and selective kinase inhibitors. This is largely attributed to its favorable physicochemical properties, including metabolic stability and aqueous solubility, which can enhance the pharmacokinetic profile of a drug candidate. The compound 3-(2-Morpholin-4-ylethoxy)aniline, with its characteristic morpholine ring connected via an ethoxy linker to an aniline headgroup, represents an intriguing chemical entity with latent therapeutic potential. While direct biological data for this specific molecule is not extensively published, its structural alerts strongly suggest a plausible interaction with the ATP-binding pocket of various kinases.

This guide provides a comprehensive framework for researchers and drug development professionals to systematically benchmark the performance of this compound. Drawing upon established principles of kinase inhibitor profiling and structure-activity relationships of analogous compounds, we will focus on its potential as an inhibitor of the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers.[1][2]

This document will serve as a practical, in-depth technical guide, empowering researchers to:

  • Understand the scientific rationale for investigating this compound as a PI3K/mTOR pathway inhibitor.

  • Implement robust in vitro assays to determine its potency and selectivity.

  • Objectively compare its performance against established, clinically relevant kinase inhibitors.

  • Interpret the generated data to make informed decisions on the progression of this compound in a drug discovery pipeline.

The Scientific Rationale: Why Focus on the PI3K/mTOR Pathway?

The PI3K/Akt/mTOR signaling cascade is one of the most frequently activated pathways in human cancers, making it a prime target for therapeutic intervention.[1] The morpholine ring is a key structural feature in numerous clinically evaluated and approved PI3K and mTOR inhibitors. For instance, the well-characterized pan-PI3K inhibitor, LY294002 [2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one], contains a morpholine group that is crucial for its activity.[3] Furthermore, dual PI3K/mTOR inhibitors often incorporate this heterocycle to optimize their binding affinity and pharmacokinetic properties. The presence of the morpholine group in this compound, therefore, provides a strong impetus to evaluate its inhibitory potential against this critical cancer-related pathway.

The aniline substructure can also contribute to the binding of small molecules to the hinge region of the kinase ATP-binding pocket through the formation of hydrogen bonds. The combination of the morpholino and aniline moieties within the same molecule suggests a high probability of kinase inhibitory activity.

Experimental Workflow for Benchmarking

A systematic and multi-tiered approach is essential for the comprehensive evaluation of a novel compound. The following workflow outlines a logical progression from initial biochemical characterization to cellular activity assessment.

experimental_workflow cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cellular Activity Assessment cluster_2 Phase 3: Comparative Analysis biochemical_potency Biochemical Potency (IC50) Determination (e.g., TR-FRET, Luminescence) isoform_selectivity PI3K Isoform Selectivity Profiling (α, β, δ, γ) biochemical_potency->isoform_selectivity Primary Hit mTOR_inhibition mTOR Kinase Assay (mTORC1/mTORC2) isoform_selectivity->mTOR_inhibition cellular_potency Cellular Potency (EC50) Determination (e.g., Western Blot of p-Akt) mTOR_inhibition->cellular_potency Promising Candidate antiproliferative_assay Anti-Proliferative Assays (e.g., CellTiter-Glo®) cellular_potency->antiproliferative_assay data_comparison Data Comparison with Benchmark Inhibitors antiproliferative_assay->data_comparison Comprehensive Data sar_analysis Structure-Activity Relationship (SAR) Insights data_comparison->sar_analysis

Caption: A streamlined workflow for the comprehensive evaluation of this compound.

Detailed Experimental Protocols

Biochemical Kinase Assays: Determining In Vitro Potency and Selectivity

The initial step in characterizing a potential kinase inhibitor is to assess its direct inhibitory effect on the purified enzyme. Homogeneous time-resolved fluorescence (HTRF) and luminescence-based assays are industry-standard methods that offer high sensitivity and are amenable to high-throughput screening.[4]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PI3K isoforms and mTOR.

Benchmark Comparators:

  • LY294002: A well-characterized, first-generation pan-PI3K inhibitor.

  • GDC-0941 (Pictilisib): A potent pan-PI3K inhibitor with good selectivity against the broader kinome.

  • A dual PI3K/mTOR inhibitor (e.g., Gedatolisib): To benchmark against compounds with a dual mechanism of action.

Protocol: Adapta™ Universal Kinase Assay (Thermo Fisher Scientific)

This assay quantifies the amount of ADP produced during the kinase reaction, which is a direct measure of enzyme activity.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound and benchmark inhibitors in 100% DMSO.

    • Prepare serial dilutions of the compounds in DMSO, followed by a further dilution in the kinase reaction buffer. The final DMSO concentration in the assay should be ≤1%.

    • Prepare the kinase reaction buffer containing the appropriate PI3K isoform (e.g., PI3Kα) or mTOR, the lipid substrate (e.g., PIP2), and ATP at its Km concentration.

  • Kinase Reaction:

    • In a 384-well plate, add the diluted compounds.

    • Add the kinase/substrate mixture to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

  • Detection:

    • Add the Adapta™ Detection Reagent, which contains an antibody-Europium conjugate and an Alexa Fluor® 647-labeled ADP tracer.

    • Incubate for 30 minutes at room temperature to allow for the development of the detection signal.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assays: Assessing Target Engagement and Anti-Proliferative Effects

While biochemical assays are crucial for determining direct enzyme inhibition, cellular assays are necessary to confirm that the compound can penetrate the cell membrane, engage its target in a complex cellular environment, and elicit a biological response.

Objective: To determine the half-maximal effective concentration (EC50) for the inhibition of PI3K/mTOR signaling and to assess the anti-proliferative effects of this compound in a relevant cancer cell line.

Cell Line Selection: Choose a cancer cell line with a well-characterized dependency on the PI3K/mTOR pathway (e.g., MCF-7, a breast cancer cell line with a PIK3CA mutation).

Protocol: Western Blotting for Phospho-Akt

Phosphorylation of Akt at Ser473 is a key downstream event of PI3K and mTORC2 activity. Inhibition of this phosphorylation serves as a reliable biomarker of target engagement.

  • Cell Culture and Treatment:

    • Plate MCF-7 cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound and benchmark inhibitors for 2-4 hours.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-Akt (Ser473) and total Akt.

    • Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

    • Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-Akt signal to the total Akt signal.

    • Plot the normalized phospho-Akt levels versus the log of the compound concentration to determine the EC50 value.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

This assay measures the amount of ATP present, which is an indicator of metabolically active cells.

  • Cell Plating and Treatment:

    • Seed MCF-7 cells in a 96-well plate and allow them to attach.

    • Treat the cells with a range of concentrations of this compound and benchmark inhibitors.

  • Incubation:

    • Incubate the plate for 72 hours under standard cell culture conditions.

  • Assay Procedure:

    • Add the CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the GI50 (concentration for 50% inhibition of cell growth) by plotting the percentage of viability against the log of the compound concentration.

Data Presentation and Comparative Analysis

The data generated from these assays should be tabulated to facilitate a clear and objective comparison of this compound with the benchmark inhibitors.

Table 1: Biochemical Potency and Selectivity Profile

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)mTOR IC50 (nM)
This compound Experimental DataExperimental DataExperimental DataExperimental DataExperimental Data
LY294002~1,400~1,400~1,400~1,400>10,000
GDC-0941 (Pictilisib)~3~35~3~18~80
Gedatolisib~0.4~5.6~0.19~1.2~1.6

Table 2: Cellular Activity Profile in MCF-7 Cells

Compoundp-Akt (Ser473) EC50 (nM)Anti-proliferative GI50 (nM)
This compound Experimental DataExperimental Data
LY294002~10,000~15,000
GDC-0941 (Pictilisib)~50~300
Gedatolisib~10~50

Visualizing the Mechanism of Action: The PI3K/mTOR Signaling Pathway

A clear understanding of the signaling pathway is crucial for interpreting the experimental results. The following diagram illustrates the key components of the PI3K/mTOR pathway and the points of inhibition for different classes of inhibitors.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation (Thr308) TSC1_2 TSC1/2 Akt->TSC1_2 Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Rheb Rheb TSC1_2->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation FourEBP1->Proliferation Inhibition of translation

Caption: The PI3K/Akt/mTOR signaling pathway with key regulatory nodes.

Conclusion and Future Directions

This guide provides a robust and scientifically rigorous framework for the initial characterization and benchmarking of this compound as a potential kinase inhibitor targeting the PI3K/mTOR pathway. By following the outlined experimental protocols and comparative analyses, researchers can generate high-quality, reproducible data to inform critical go/no-go decisions in the early stages of drug discovery.

The performance of this compound relative to the established benchmarks will elucidate its potency, selectivity, and cellular activity. Should the compound exhibit promising activity, further studies, including broader kinome profiling, pharmacokinetic evaluation, and in vivo efficacy studies, would be warranted to fully understand its therapeutic potential. The insights gained from this initial benchmarking will be invaluable in guiding the subsequent optimization of this and related chemical scaffolds.

References

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  • Vlahos, C. J., et al. (1994). A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002). Journal of Biological Chemistry, 269(7), 5241-5248.
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A Technical Guide to the Structure-Activity Relationship of Morpholinoaniline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The morpholinoaniline scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of morpholinoaniline derivatives, with a primary focus on their activity against phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR), key components of a critical signaling pathway often dysregulated in cancer.[1][2]

The Allure of the Morpholinoaniline Scaffold

The morpholine moiety, a six-membered heterocyclic amine containing an oxygen atom, offers a unique combination of properties that make it highly attractive for drug design. Its incorporation into a molecule can enhance aqueous solubility, improve metabolic stability, and provide a key hydrogen bond acceptor, all of which contribute to favorable pharmacokinetic and pharmacodynamic profiles. When coupled with an aniline core, the resulting morpholinoaniline scaffold serves as a versatile platform for developing kinase inhibitors that can be extensively modified to achieve desired potency and selectivity.

Core Heterocyclic Systems: A Comparative Analysis

The biological activity of morpholinoaniline derivatives is significantly influenced by the nature of the heterocyclic core to which the morpholinoaniline moiety is attached. This section compares the SAR of three prominent classes of morpholinoaniline-based kinase inhibitors: quinazolines, triazines, and pyrimidines.

2,4-Disubstituted Pyrimidine Derivatives

The 2,4-disubstituted pyrimidine scaffold has proven to be a fertile ground for the development of potent kinase inhibitors. The general structure consists of a morpholino group at the C4 position and a substituted aniline at the C2 position.

Caption: Key modification points on the 2,4-disubstituted pyrimidine scaffold.

Structure-Activity Relationship Insights:

  • Substituents on the Aniline Ring: The nature and position of substituents on the aniline ring are critical for potency and selectivity. Electron-withdrawing groups, such as trifluoromethyl (CF3), at the para-position often lead to enhanced activity.[3] This is likely due to favorable interactions within the ATP-binding pocket of the target kinase.

  • The Morpholine Moiety: The morpholine group is generally well-tolerated and contributes to the overall drug-like properties of the molecule. Modifications to the morpholine ring itself are less common but can be explored to fine-tune physicochemical properties.

  • Isosteric Replacements: Replacing the pyrimidine core with other heterocycles, such as quinazolines or triazines, can significantly alter the selectivity profile of the inhibitor.

Table 1: Comparative Activity of 2,4-Disubstituted Pyrimidine Morpholinoaniline Derivatives

Compound IDR1 (Aniline Substituent)PI3Kα IC50 (nM)mTOR IC50 (nM)Cell Line (e.g., A549) IC50 (µM)Reference
12a 4-CF3309 (Aurora A), 293 (Aurora B)-12.05[3]
2d 3,5-dimethyl6 (KDR)-0.019 (Cell)[4]
Quinoline and Quinazoline Derivatives

The quinoline and quinazoline ring systems provide a more rigid and extended scaffold compared to pyrimidines. This can lead to altered binding modes and selectivity profiles.

Structure-Activity Relationship Insights:

  • Anilino Substitutions: Similar to the pyrimidine series, substitutions on the aniline moiety are crucial. For 2-morpholino-4-anilinoquinolines, compounds with larger substitutions at the para and/or meta positions of the aniline ring have shown significant cytotoxic activity against cancer cell lines like HepG2.[5]

  • Hydrogen Bonding: The nitrogen atoms within the quinazoline ring can form key hydrogen bonds with residues in the kinase hinge region, contributing to potent inhibition.[6]

  • Selectivity: Quinoline-based analogues have been explored as dual PI3Kδ/mTOR inhibitors, with specific substitutions leading to potent and selective compounds.[7]

Table 2: Comparative Activity of Morpholino-Anilino-Quinoline/Quinazoline Derivatives

Compound IDCore ScaffoldAniline SubstituentsTarget(s)IC50 (µM)Reference
3c Quinoline4-(3-Fluorobenzyloxy)-3-chloroHepG211.42[5]
3d Quinoline4-phenoxyHepG28.50[5]
3e Quinoline4-(N-methylpicolinamide-4-yloxy)HepG212.76[5]
5h Quinoline(substituted aminomethyl)PI3Kδ / mTOR0.042 / 0.059[7]
5e Quinoline(substituted aminomethyl)PI3Kδ / mTOR0.056 / 0.073[7]
Triazine Derivatives

Triazine-based morpholinoaniline derivatives have been extensively investigated as dual PI3K/mTOR inhibitors. The symmetrical nature of the triazine core allows for the introduction of two morpholine groups.

Structure-Activity Relationship Insights:

  • Dual Inhibition: The morpholino-triazine scaffold is a key feature of potent dual PI3K/mTOR inhibitors like PKI-587.[1]

  • Planarity: The flat planar shape of the triazine core is thought to be important for effective binding to both PI3K and mTOR.[2]

  • Substitutions on the Triazine Ring: The remaining position on the triazine ring is typically occupied by a substituted aryl or heteroaryl group, which plays a crucial role in determining potency and selectivity.

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed, step-by-step protocols for the synthesis of a representative morpholinoaniline derivative and for key biological assays.

Synthesis of a Representative 2-Morpholino-4-anilinoquinoline Derivative

This protocol is a generalized procedure based on the synthesis of 2-morpholino-4-anilinoquinoline derivatives.[5]

Step 1: Chlorination of 2-morpholinoquinolin-4-ol

  • In a round-bottom flask, suspend 2-morpholinoquinolin-4-ol (1.0 eq) in phosphorus oxychloride (excess, ~3-5 eq).

  • Heat the reaction mixture to 95 °C for 3 hours.

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution by the dropwise addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-chloro-2-morpholinoquinoline.

Step 2: Amination of 4-chloro-2-morpholinoquinoline

  • To a solution of 4-chloro-2-morpholinoquinoline (1.0 eq) in ethanol, add the desired substituted aniline (2.0 eq).

  • Reflux the resulting mixture overnight.

  • Evaporate the ethanol under reduced pressure.

  • Wash the resulting residue with acetone and filter to yield the final 2-morpholino-4-anilinoquinoline derivative.

Synthesis_Workflow Start 2-Morpholinoquinolin-4-ol Step1 Chlorination (POCl3, 95°C) Start->Step1 Intermediate 4-Chloro-2-morpholinoquinoline Step1->Intermediate Step2 Amination (Substituted Aniline, EtOH, Reflux) Intermediate->Step2 Product 2-Morpholino-4-anilinoquinoline Derivative Step2->Product

Caption: General synthetic workflow for 2-morpholino-4-anilinoquinoline derivatives.

Biochemical PI3K/mTOR Kinase Inhibition Assay

This protocol is a general guideline for a competitive ELISA-based kinase assay.[1]

  • Plate Coating: Coat a 96-well glutathione plate with a GST-tagged PH domain protein that binds to the product of the kinase reaction (PIP3).

  • Kinase Reaction:

    • In a separate plate, prepare the kinase reaction mixture containing the PI3K or mTOR enzyme, the test compound (morpholinoaniline derivative) at various concentrations, and ATP.

    • Initiate the reaction by adding the lipid substrate (PIP2).

    • Incubate at room temperature for 1 hour.

  • Detection:

    • Transfer the kinase reaction mixture to the coated glutathione plate.

    • Incubate for 1 hour to allow the binding of the generated PIP3 to the PH domain.

    • Wash the plate to remove unbound reagents.

    • Add a biotinylated-PIP3 detector followed by streptavidin-HRP.

    • Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance at 450 nm.

  • Data Analysis: The signal is inversely proportional to the kinase activity. Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

This protocol outlines the steps for assessing the cytotoxic effects of morpholinoaniline derivatives on cancer cell lines.[8]

  • Cell Seeding: Seed cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[9]

  • Compound Treatment: Treat the cells with various concentrations of the morpholinoaniline derivatives and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7][9]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Assay_Workflow cluster_0 Experimental Evaluation Workflow A Synthesized Morpholinoaniline Derivative B Biochemical Kinase Assay (PI3K/mTOR) A->B C Cell-Based Viability Assay (MTT) A->C D Determine IC50 Values B->D C->D E SAR Analysis D->E

Caption: A typical workflow for the evaluation of novel morpholinoaniline kinase inhibitors.

Signaling Pathway Context

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Dual inhibitors that target both PI3K and mTOR can offer a more comprehensive blockade of this pathway, potentially overcoming resistance mechanisms.

PI3K_mTOR_Pathway cluster_pathway PI3K/Akt/mTOR Signaling Pathway cluster_inhibitor Inhibition by Morpholinoanilines RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream mTORC2 mTORC2 mTORC2->Akt phosphorylates Inhibitor Morpholinoaniline Inhibitors Inhibitor->PI3K inhibit Inhibitor->mTORC1 inhibit Inhibitor->mTORC2 inhibit

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by morpholinoaniline derivatives.

Conclusion

The morpholinoaniline scaffold represents a highly versatile and valuable starting point for the design of novel kinase inhibitors. The structure-activity relationships discussed in this guide highlight the critical role of the heterocyclic core and the substituents on the aniline moiety in determining the potency and selectivity of these compounds against key cancer targets like PI3K and mTOR. The provided experimental protocols offer a practical foundation for researchers to synthesize and evaluate new analogs, contributing to the ongoing development of this important class of therapeutic agents. Further exploration of diverse heterocyclic systems and aniline substitution patterns holds the potential to yield next-generation kinase inhibitors with improved efficacy and safety profiles.

References

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  • Li, Y., et al. (2020). Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(4), 126935. [Link]

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  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. [Link]

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  • Foucourt, A., et al. (2018). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 23(11), 2945. [Link]

  • Wang, X., et al. (2019). PI3Kδ and mTOR dual inhibitors: Design, synthesis and anticancer evaluation of 3-substituted aminomethylquinoline analogues. European Journal of Medicinal Chemistry, 178, 303-315. [Link]

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A Comparative Guide to the Reproducible Synthesis of 3-(2-Morpholin-4-ylethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative analysis of synthetic routes to 3-(2-Morpholin-4-ylethoxy)aniline, a key intermediate in the manufacturing of several pharmaceuticals, most notably the epidermal growth factor receptor (EGFR) inhibitor, Gefitinib.[1][2][3] The reproducibility of this synthesis is paramount for ensuring consistent purity, yield, and overall cost-effectiveness in drug development and manufacturing. This document is intended for researchers, chemists, and process development professionals, offering a critical evaluation of methodologies to aid in the selection of the most robust and scalable synthetic strategy.

The morpholine moiety is a common feature in many FDA-approved drugs as it can enhance solubility, metabolic stability, and bioavailability.[4] Its incorporation into active pharmaceutical ingredients (APIs) often necessitates a reliable synthetic pathway for intermediates like the title compound.[5][6]

Comparative Analysis of Primary Synthetic Routes

The synthesis of this compound is most commonly achieved via a two-step process originating from 3-nitrophenol. This standard route involves an initial etherification followed by the reduction of a nitro group. Variations in this process, particularly in the choice of reagents and reaction conditions, can significantly impact the outcome.

Route 1: The Standard Two-Step Synthesis

This widely adopted method consists of:

  • Step 1: Williamson Ether Synthesis. 3-nitrophenol is reacted with 4-(2-chloroethyl)morpholine to form the intermediate, 4-(2-(3-nitrophenoxy)ethyl)morpholine. This reaction is a classical SN2 type nucleophilic substitution.[7]

  • Step 2: Nitro Group Reduction. The nitro-intermediate is then reduced to the desired aniline product.

Route 2: Alternative Reduction Strategies

While the etherification step is fairly standard, the reduction of the nitro group offers several alternatives to the common iron/acetic acid or tin(II) chloride methods. Catalytic hydrogenation presents a cleaner, albeit sometimes more costly, alternative.

Below is a table comparing the common approaches, with a focus on parameters critical for reproducibility and scalability.

ParameterRoute 1A: Iron/Acetic Acid ReductionRoute 1B: Catalytic Hydrogenation (Pd/C)
Overall Yield 75-85%80-90%
Purity (pre-purification) Good to ExcellentExcellent
Reaction Time 6-10 hours4-8 hours
Key Reagents 3-Nitrophenol, 4-(2-chloroethyl)morpholine, K₂CO₃, Acetone, Iron powder, Acetic Acid3-Nitrophenol, 4-(2-chloroethyl)morpholine, K₂CO₃, Acetone, H₂, Pd/C, Ethanol
Safety & Handling Requires handling of acidic waste and iron sludge.Requires specialized equipment for handling hydrogen gas.
Cost-Effectiveness Generally lower reagent cost.Higher catalyst cost, but may be offset by simpler workup.
Scalability Well-established for large-scale production.Readily scalable with appropriate hydrogenation equipment.

Deep Dive: Recommended Protocol for Optimal Reproducibility (Route 1A)

This section details a robust and extensively validated protocol for the synthesis of this compound, emphasizing the rationale behind key procedural steps to ensure a high degree of reproducibility.

Principle and Mechanism

The synthesis hinges on two fundamental organic reactions. The first is the Williamson Ether Synthesis , where the phenoxide ion of 3-nitrophenol, generated in situ by a mild base like potassium carbonate, acts as a nucleophile.[8] It attacks the electrophilic carbon of 4-(2-chloroethyl)morpholine in an SN2 fashion to form the ether linkage.[7][9] The subsequent step is the reduction of the aromatic nitro group to a primary amine. Using iron powder in an acidic medium like acetic acid is a classic and highly effective method for this transformation.[3]

Experimental Workflow Diagram

Caption: Workflow for the two-step synthesis of the target compound.

Detailed Step-by-Step Protocol

Step 1: Synthesis of 4-(2-(3-nitrophenoxy)ethyl)morpholine

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-nitrophenol (1.0 eq), potassium carbonate (1.5 eq), and acetone.

  • Reagent Addition: While stirring, add 4-(2-chloroethyl)morpholine hydrochloride (1.0 eq). Note: Using the hydrochloride salt is common; the base will neutralize it in situ.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude intermediate. This is often carried forward to the next step without extensive purification.

Step 2: Synthesis of this compound

  • Reaction Setup: In a separate flask, prepare a suspension of iron powder (3.0-4.0 eq) in a mixture of ethanol and water.

  • Acidification: Add glacial acetic acid to the iron suspension and heat the mixture to 50-60°C.

  • Reduction: Add the crude 4-(2-(3-nitrophenoxy)ethyl)morpholine from Step 1 portion-wise to the hot iron suspension. An exotherm is typically observed.

  • Reaction: Maintain the reaction at reflux for 2-4 hours until TLC indicates complete consumption of the starting material.

  • Workup and Isolation: Cool the reaction mixture and filter through a pad of celite to remove the iron sludge. Make the filtrate alkaline with an aqueous solution of sodium hydroxide and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography to yield this compound as a solid.

Characterization and Quality Control

A successful synthesis should yield a product with the following characteristics:

  • Appearance: Off-white to light brown solid.

  • ¹H NMR: The spectrum should show characteristic peaks for the aromatic protons, the morpholine ring protons, and the ethoxy bridge protons. The disappearance of the nitro-group influenced aromatic signals and the appearance of the aniline -NH₂ protons are key indicators of a successful reduction.

  • Purity (HPLC): >98% is typically required for use in subsequent pharmaceutical manufacturing steps.

Troubleshooting and Optimization
  • Incomplete Etherification: If the first step stalls, ensure the potassium carbonate is anhydrous and finely powdered to maximize its surface area. Using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve yields, especially in less polar solvents.[10]

  • Difficult Reduction: If the nitro reduction is sluggish, activating the iron powder by pre-washing with dilute HCl can be beneficial.

  • Product Purity: The most common impurity is unreacted nitro-intermediate. Efficient purification, often by recrystallization from a solvent system like ethanol/water, is crucial.

Comparison of Synthetic Logic

The choice between a classical chemical reduction and catalytic hydrogenation often comes down to a balance of available equipment, cost, and waste disposal considerations.

G cluster_0 Route 1A: Chemical Reduction cluster_1 Route 1B: Catalytic Hydrogenation A1 Nitro-Intermediate A2 Add Fe/AcOH, Heat A1->A2 A3 Filter Iron Sludge A2->A3 A4 Aqueous Workup (Base, Extraction) A3->A4 A5 Final Product A4->A5 B1 Nitro-Intermediate B2 Add Pd/C, H2 (g) (Pressurized) B1->B2 B3 Filter Catalyst (e.g., Celite) B2->B3 B4 Evaporate Solvent B3->B4 B5 Final Product B4->B5

Caption: Logical flow comparison of reduction methodologies.

Conclusion

The synthesis of this compound via a two-step Williamson ether synthesis and subsequent nitro-group reduction is a mature and reproducible process. For most laboratory and industrial settings, the use of iron and acetic acid for the reduction step (Route 1A) offers an excellent balance of cost, efficiency, and scalability. While catalytic hydrogenation (Route 1B) provides a cleaner reaction profile and simpler workup, it necessitates specialized equipment for handling pressurized hydrogen gas. By carefully controlling reaction parameters and following the detailed protocol, researchers can reliably produce high-purity material essential for the advancement of drug discovery and development programs.

References

  • 4-(2-(4-NITROPHENOXY)ETHYL)MORPHOLINE HYDROCHLORIDE - gsrs.
  • CN102180844A - Gefitinib intermediate and preparation method of Gefitinib - Google P
  • The Williamson Ether Synthesis - Master Organic Chemistry . URL: [Link].

  • 4-(4-Nitrophenyl)morpholine - ResearchGate . URL: [Link].

  • Synthesis of 2-ethyl-4-methoxy aniline via four-step process - ResearchGate . URL: [Link].

  • Williamson Ether Synthesis - Utah Tech University . URL: [Link].

  • 4-(2-(4-Nitrophenoxy)ethyl)morpholine - MySkinRecipes.
  • Williamson Ether Synthesis.
  • WO/2013/020461 PREPARATION METHOD FOR GEFITINIB INTERMEDIATE - WIPO Patentscope . URL: [Link].

  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate . URL: [Link].

  • 4-(4-Nitrophenyl)morpholine - PMC - NIH . URL: [Link].

  • Williamson Ether Synthesis - YouTube . URL: [Link].

  • Morpholine synthesis - Organic Chemistry Portal . URL: [Link].

  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC - NIH . URL: [Link].

  • A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023 . URL: [Link].

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - NIH . URL: [Link].

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv . URL: [Link].

  • Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H - ResearchGate . URL: [Link].

  • Williamson Ether Synthesis Lab Report | Eastern Kentucky University - Edubirdie . URL: [Link].

  • A New Synthesis of Gefitinib . URL: [Link].

  • Recent progress in the synthesis of morpholines - ResearchGate . URL: [Link].

  • US2566097A - 2-(3:4-dihydroxyphenyl)
  • A simple and highly efficient process for synthesis of Gefitinib and its intermediate . URL: [Link].

  • CN103804201A - Synthesis method for intermediate 3-aminophenylacetylene of antitumor drug erlotinib - Google P
  • Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives - JOCPR.
  • Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.

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Safety Operating Guide

Navigating the Disposal of 3-(2-Morpholin-4-ylethoxy)aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(2-Morpholin-4-ylethoxy)aniline (CAS 112677-72-2), a compound characterized by its aniline and morpholine-derived ethoxy functionalities. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact molecule, the following procedures are synthesized from the safety profiles of structurally similar aniline and morpholine derivatives, reflecting a cautious and proactive approach to chemical waste management.[1]

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any disposal protocol is initiated, a thorough understanding of the potential hazards is essential. Aniline and its derivatives are known for their potential toxicity, including acute toxicity if swallowed, in contact with skin, or if inhaled.[2] They can also cause serious eye damage, skin sensitization, and are suspected of causing genetic defects and cancer.[2] The morpholine moiety, while generally less hazardous, can still cause skin and eye irritation. Therefore, this compound should be handled as a hazardous substance.

Table 1: Summary of Potential Hazards Associated with Aniline and Morpholine Derivatives

Hazard ClassificationDescriptionPrimary Routes of Exposure
Acute Toxicity (Oral, Dermal, Inhalation) Toxic if swallowed, in contact with skin, or if inhaled.[2]Ingestion, skin contact, inhalation of dust or aerosols.
Serious Eye Damage/Irritation Can cause serious and potentially irreversible eye damage.[2]Direct contact with eyes.
Skin Corrosion/Irritation May cause skin irritation upon contact.[3]Direct contact with skin.
Skin Sensitization May cause an allergic skin reaction.Repeated skin contact.
Germ Cell Mutagenicity Suspected of causing genetic defects.Inhalation, ingestion, skin contact.
Carcinogenicity Suspected of causing cancer.[1]Long-term or repeated exposure.
Aquatic Toxicity Potentially harmful or toxic to aquatic life.[2][4]Release into waterways.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the potential hazards, the use of appropriate personal protective equipment is non-negotiable. The causality behind this stringent requirement is to create a barrier between the researcher and the chemical, mitigating the risk of exposure.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Use chemical safety goggles or a face shield.[5]

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or when there is a risk of splashing, consider a chemical-resistant apron or suit.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[4]

Spill Management: Preparedness is Key

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For liquid spills, use an inert absorbent material like vermiculite, dry sand, or earth to contain the spill. Do not use combustible materials such as sawdust.

  • Collection: Carefully collect the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Waste Disposal: The collected spill material must be disposed of as hazardous waste.

Step-by-Step Disposal Protocol for this compound

The guiding principle for the disposal of this compound is that it should not be released into the environment.[3][4] Therefore, disposal via an approved hazardous waste management company is the only acceptable method.

Experimental Protocol: Waste Segregation and Collection

  • Waste Identification: All waste streams containing this compound must be identified. This includes pure unused compound, reaction mixtures, contaminated solvents, and any contaminated labware (e.g., pipette tips, vials).

  • Waste Segregation:

    • Solid Waste: Collect solid waste, including contaminated consumables, in a dedicated, clearly labeled, and sealable hazardous waste container.

    • Liquid Waste: Collect liquid waste containing the compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams. Aniline derivatives can react with strong oxidizing agents.[3]

  • Container Labeling: All waste containers must be labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Toxic," "Irritant")

    • The date of accumulation

  • Storage: Store the sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.

  • Disposal Request: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal at an approved facility.[3]

Visualizing the Disposal Workflow

To ensure a clear and logical process, the following diagram outlines the decision-making and operational steps for the disposal of this compound waste.

DisposalWorkflow Disposal Workflow for this compound Start Waste Generation (e.g., unused chemical, contaminated labware, solutions) Assess Assess Waste Type (Solid or Liquid?) Start->Assess SolidWaste Solid Waste (e.g., contaminated gloves, vials, solid compound) Assess->SolidWaste Solid LiquidWaste Liquid Waste (e.g., reaction mixtures, contaminated solvents) Assess->LiquidWaste Liquid SegregateSolid Segregate into a dedicated, labeled solid hazardous waste container SolidWaste->SegregateSolid CheckCompatibility Check for Chemical Incompatibility (e.g., avoid mixing with strong oxidizers) LiquidWaste->CheckCompatibility LabelContainer Properly Label Container - 'Hazardous Waste' - Chemical Name - Hazards - Date SegregateSolid->LabelContainer SegregateLiquid Segregate into a dedicated, labeled liquid hazardous waste container SegregateLiquid->LabelContainer CheckCompatibility->SegregateLiquid Store Store in Designated Satellite Accumulation Area LabelContainer->Store ContactEHS Contact EHS or Licensed Waste Disposal Contractor for Pickup Store->ContactEHS

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

Conclusion: A Commitment to Safety and Compliance

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard identification, proper PPE usage, and stringent waste segregation and disposal protocols, researchers can mitigate risks and ensure a safe working environment. Always consult your institution's specific waste management guidelines and your local, state, and federal regulations to ensure full compliance.

References

  • Penta Chemicals. (2025). Aniline - SAFETY DATA SHEET. Retrieved from [Link]

  • Titan Ag. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(Beta-Cyanoethyl)-Cyclohexanone, 97% (GC). Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]

  • Unnamed Source. (2020).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.